GSK-F1
描述
Structure
3D Structure
属性
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of GSK-F1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for GSK-F1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). The information presented is collated from foundational research and is intended for professionals in the fields of virology, kinase inhibitor development, and infectious disease research.
Core Mechanism of Action
This compound is an orally active, small-molecule inhibitor targeting the alpha isoform of type III phosphatidylinositol 4-kinase (PI4KA or PI4KIIIα).[1][2][3][4][5] Its primary therapeutic potential has been investigated in the context of Hepatitis C Virus (HCV) infection.[1][2][6]
The mechanism of action is centered on the disruption of the HCV replication cycle by inhibiting a crucial host-cell factor.[1][6] HCV non-structural protein 5A (NS5A) hijacks the host cell's PI4KA, stimulating its kinase activity.[6][7] This leads to an abnormal accumulation of phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum, which is essential for the formation and integrity of the "membranous web"—a specialized, vesicle-rich structure that serves as the scaffold for the viral replication complex.[1][4][6][7][8]
By competitively inhibiting the ATP-binding site of PI4KA, this compound prevents the synthesis of PI4P.[9] This disruption leads to the breakdown of the membranous web, disorganization of the viral replicase proteins (NS5A, NS5B, NS3), and ultimately, the cessation of HCV RNA replication.[1][6]
Quantitative Data Summary
The inhibitory activity and pharmacokinetic properties of this compound and its active stereoisomer, (S)-GSK-F1 (also referred to as compound 28 in primary literature), have been quantified across various assays.[1][6]
Table 1: In Vitro Kinase Inhibitory Potency
This table summarizes the inhibitory potency of this compound and its (S)-enantiomer against a panel of phosphoinositide kinases, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 | Selectivity vs. PI4KA |
| This compound | PI4KA | 8.0 | - |
| PI4KB | 5.9 | ~126-fold | |
| PI3KA | 5.8 | ~158-fold | |
| PI3KB | 5.9 | ~126-fold | |
| PI3KG | 5.9 | ~126-fold | |
| PI3KD | 6.4 | ~40-fold | |
| (S)-GSK-F1 | PI4Kα | 8.3 | - |
| PI4Kβ | 6.0 | ~200-fold | |
| PI3Kα | 5.6 | ~501-fold | |
| PI3Kβ | 5.1 | ~1585-fold | |
| PI3Kδ | 5.6 | ~501-fold | |
| (Data sourced from MedchemExpress, AbMole BioScience, and Leivers et al., 2014).[2][3][5][6][10] |
Table 2: Anti-HCV Replicon Activity
This table shows the efficacy of (S)-GSK-F1 in inhibiting HCV replication in cell-based subgenomic replicon assays for different HCV genotypes.
| HCV Genotype | Cell Line | Potency (EC50, nM) |
| Genotype 1a | Huh-7 | 1.6 |
| Genotype 1b | ET | 1.2 |
| Genotype 2a | Lunet | 1.4 |
| (Data sourced from Leivers et al., 2014).[6] |
Table 3: Rat Pharmacokinetic Profile of (S)-GSK-F1
This table outlines the key pharmacokinetic parameters of (S)-GSK-F1 following intravenous and oral administration in rats.
| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |
| CL (mL/min/kg) | 18 | - |
| Vdss (L/kg) | 2.5 | - |
| t½ (h) | 2.1 | 2.1 |
| Cmax (nM) | - | 136 |
| Tmax (h) | - | 1.0 |
| AUC (nM·h) | - | 440 |
| Bioavailability (F%) | - | 25 |
| (CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve. Data sourced from Leivers et al., 2014).[6] |
Detailed Experimental Protocols
The following protocols are adapted from the methodologies described in the primary literature for the characterization of this compound.[6][9]
PI4KA Biochemical Inhibition Assay (ADP-Glo™)
This protocol describes the method used to determine the IC50 of inhibitors against purified PI4KA enzyme.
-
Enzyme Preparation: An N-terminally truncated 130-kDa form of PI4KIIIα is expressed and purified.[11]
-
Reaction Mixture: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS).
-
Compound Preparation: Serially dilute this compound in DMSO and then into the assay buffer.
-
Assay Plate Setup: Add 2 µL of the diluted compound solution to a low-volume 384-well plate. Add 4 µL of enzyme and 4 µL of a substrate mix containing phosphatidylinositol (PI) and ATP to each well.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion Measurement: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
-
Cell Culture: Use human hepatoma cell lines (e.g., Huh-7) that stably harbor an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene, such as firefly luciferase.
-
Compound Treatment: Seed the replicon cells into 96-well plates. After 24 hours, treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the treated cells for 72 hours to allow for multiple rounds of viral replication.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system. The light output is directly proportional to the level of replicon RNA.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo®) to ensure that the observed reduction in luciferase signal is due to inhibition of replication and not cell death.
-
Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the percent inhibition of replication and determine the EC50 value by fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
Diagram 1: this compound Mechanism of Action in HCV Replication
Caption: this compound inhibits host PI4KA, preventing HCV NS5A-driven PI4P production required for the viral membranous web.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing PI4KA inhibitors from initial biochemical screening to in vivo evaluation.
References
- 1. Discovery of selective small molecule type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) inhibitors as anti hepatitis C (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of phosphatidylinositol-4-kinase IIIα as a hepatitis C virus drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Target of GSK-F1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-F1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), a lipid kinase crucial for the generation of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its implications in virology and oncology. Detailed experimental protocols for key assays used to characterize this inhibitor are provided, along with a summary of its quantitative biochemical and cellular activities.
Introduction
Phosphoinositide kinases are a family of enzymes that play critical roles in cellular signaling, membrane trafficking, and cytoskeletal organization. Among these, Phosphatidylinositol 4-kinase alpha (PI4KA) has emerged as a significant therapeutic target. PI4KA is the primary enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. PI4P is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling molecule involved in a multitude of cellular processes.
This compound has been identified as a potent, orally active inhibitor of PI4KA.[1][2][3][4] Its ability to selectively target PI4KA has made it a valuable tool for dissecting the physiological roles of this enzyme and a promising lead compound in drug discovery, particularly in the context of Hepatitis C Virus (HCV) infection and cancer.[1][3][5]
The Cellular Target: Phosphatidylinositol 4-Kinase Alpha (PI4KA)
The primary cellular target of this compound is the alpha isoform of phosphatidylinositol 4-kinase (PI4KA). PI4KA, also known as PI4KIIIα, is a type III PI4K that is predominantly localized to the endoplasmic reticulum (ER) but is recruited to the plasma membrane to carry out its function.
PI4KA Signaling Pathway
PI4KA plays a pivotal role in the phosphoinositide signaling cascade. At the plasma membrane, it catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4'-position of the inositol ring to generate PI4P. This PI4P pool is then further phosphorylated by phosphatidylinositol 4-phosphate 5-kinases (PIP5K) to produce PI(4,5)P₂.
PI(4,5)P₂ is a critical second messenger that regulates a wide array of cellular functions, including:
-
Signal Transduction: It is a substrate for phospholipase C (PLC), which cleaves it into diacylglycerol (DAG) and inositol trisphosphate (IP₃), two key signaling molecules. It is also a precursor for the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by phosphoinositide 3-kinases (PI3Ks).
-
Membrane Trafficking: PI(4,5)P₂ is involved in endocytosis, exocytosis, and phagocytosis.
-
Cytoskeletal Regulation: It interacts with numerous actin-binding proteins to regulate the dynamics of the actin cytoskeleton.
The following diagram illustrates the central role of PI4KA in the phosphoinositide signaling pathway.
References
- 1. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. promega.com [promega.com]
The Genesis of a Potent Antiviral Strategy: A Technical Guide to the Discovery and History of GSK's PI4KA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of GlaxoSmithKline's (GSK) potent and selective phosphatidylinositol 4-kinase alpha (PI4KA) inhibitors, with a primary focus on the lead compound, GSK-F1. The emergence of PI4KA as a critical host factor for the replication of several RNA viruses, most notably the Hepatitis C virus (HCV), propelled an intensive search for small molecule inhibitors. This document provides a comprehensive overview of the discovery process, the key compounds that emerged, their biochemical and cellular characterization, and the pivotal experiments that defined their mechanism of action and preclinical profile.
Executive Summary
The discovery of PI4KA's essential role in the formation of replication organelles for various RNA viruses presented a novel and attractive target for antiviral therapy.[1] GSK embarked on a discovery program that led to the identification of highly potent and selective PI4KA inhibitors. This guide details the history of this program, focusing on the progression from initial hits to the well-characterized compound this compound. We present a compilation of the quantitative data, including potency and selectivity profiles, and provide an overview of the key in vivo studies. Furthermore, this document outlines the detailed methodologies for the core assays used in the characterization of these inhibitors and provides visual representations of the relevant signaling pathways and experimental workflows.
The Rise of PI4KA as an Antiviral Target
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides.[2] The type III PI4K, PI4KA, was identified as a critical host factor for the replication of several positive-strand RNA viruses, including HCV.[1][2] These viruses hijack the host cell's machinery to create specialized membranous structures, often enriched in PI4P, which serve as sites for viral replication.[1][3] The viral non-structural protein 5A (NS5A) of HCV was found to interact with and activate PI4KA, leading to the accumulation of PI4P at the replication organelles.[4][5] This critical dependency of the virus on a host enzyme offered a promising therapeutic window for the development of host-targeting antivirals.
The GSK PI4KA Inhibitor Discovery Program
GSK initiated a high-throughput screening campaign to identify small molecule inhibitors of PI4KA with the goal of developing a novel class of antiviral agents. The program progressed from initial hits with modest potency and selectivity to highly optimized lead compounds.
From Screening Hits to Lead Optimization
Initial screening efforts identified compounds with ATP-competitive inhibitory activity against PI4KA. However, these early hits often lacked selectivity against other lipid kinases, such as PI4KB and Class I PI3-kinases.[5] A systematic structure-activity relationship (SAR) study was undertaken to improve both potency and selectivity.[5][6] This led to the development of several chemotypes with improved pharmacological profiles.
Emergence of Key Compounds: GSK-A1 and this compound
Two of the most well-characterized inhibitors to emerge from this program were GSK-A1 and this compound. GSK-A1 demonstrated high potency for PI4KA.[7] this compound, belonging to the same chemotype as GSK-A1, was identified as having markedly better pharmacokinetic properties, making it more suitable for in vivo evaluation.[5]
Quantitative Data and Kinase Selectivity
The potency and selectivity of this compound and other key compounds were extensively characterized against a panel of lipid kinases. The data consistently demonstrated a high degree of selectivity for PI4KA over other related kinases.
Table 1: In Vitro Potency and Selectivity of GSK PI4KA Inhibitors [8][9][10]
| Compound | Target | pIC50 |
| This compound | PI4KA | 8.0 |
| PI4KB | 5.9 | |
| PI3KA | 5.8 | |
| PI3KB | 5.9 | |
| PI3KG | 5.9 | |
| PI3KD | 6.4 | |
| (S)-GSK-F1 | PI4KA | 8.3 |
| PI4KB | 6.0 | |
| PI4KG | 5.6 | |
| PI3KA | 5.6 | |
| PI3KB | 5.1 | |
| PI3KD | 5.6 | |
| GSK-A1 | PI4KA | 8.5-9.8 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Preclinical In Vivo Studies of this compound
To assess the in vivo effects and potential toxicities of PI4KA inhibition, a 14-day oral toxicity study of this compound was conducted in mice.[5]
Table 2: this compound In Vivo Study in Mice [5]
| Parameter | Details |
| Species | Male Mice |
| Compound | This compound |
| Formulation | 30% Solutol, 70% Polyethylene Glycol |
| Administration | Oral gavage, twice daily (6 hours apart) |
| Dose Levels | 0 (vehicle), 3, 10, 20, and 40 mg/kg/day |
| Duration | 7 or 14 days |
| Key Findings | At 40 mg/kg/day, morbidity and mortality were observed. Test article-related changes were noted in the stomach, thymus, and spleen. Some animals experienced gastrointestinal abnormalities. Notably, this compound does not cross the blood-brain barrier.[5] |
Other potent PI4KA inhibitors from different chemotypes were also tested and found to cause sudden death in animals, appearing to result from cardiovascular collapse. The toxicity of these compounds correlated with their ability to inhibit the resynthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in cellular assays.[5]
Experimental Protocols
The characterization of GSK's PI4KA inhibitors relied on a suite of biochemical and cell-based assays. Below are detailed protocols for the key experimental methodologies cited in the research.
In Vitro PI4KA Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified PI4KA enzyme
-
PI4KA substrate (e.g., Phosphatidylinositol)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound and the purified PI4KA enzyme in kinase buffer.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution containing the lipid substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition based on controls (vehicle-treated vs. inhibitor-treated) and determine the IC50 value.[7]
In Situ PI4K Kinase Assay
This cell-based assay measures the activity of PI4K within permeabilized cells.
Materials:
-
COS-7 cells (or other suitable cell line)
-
Complete cell culture medium
-
Permeabilization buffer (e.g., 110 mM KCl, 10 mM NaCl, 5 mM MgCl2, 20 mM HEPES pH 7.3, 2 mM EGTA, 0.05% BSA)
-
Digitonin
-
ATP (including [γ-³²P]ATP)
-
This compound or other test compounds
-
Wortmannin (to inhibit other PI3/PI4-kinases if desired)
-
Perchloric acid
-
Reagents for thin-layer chromatography (TLC)
Procedure:
-
Culture COS-7 cells to near confluence.
-
Pre-incubate the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes). If desired, include wortmannin to inhibit other kinases.
-
Replace the medium with permeabilization buffer containing digitonin, ATP (spiked with [γ-³²P]ATP), and the test compound.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow the kinase reaction to proceed.
-
Terminate the reaction by adding perchloric acid.
-
Extract the lipids from the cells.
-
Separate the radiolabeled phosphoinositides by thin-layer chromatography.
-
Visualize and quantify the amount of ³²P-labeled PI4P using a phosphorimager.
-
Determine the inhibitory effect of the compound by comparing the amount of PI4P produced in treated versus untreated cells.[7]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PI4KA in HCV replication and the general workflow of the in vitro kinase inhibition assay.
References
- 1. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]
The Pivotal Role of Phosphatidylinositol 4-Kinase Alpha (PI4KA) in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential role of the host cell lipid kinase, Phosphatidylinositol 4-Kinase Alpha (PI4KA), in the replication of a broad range of viruses. We delve into the molecular mechanisms by which viruses co-opt PI4KA, the impact of its activity on the viral life cycle, and its emergence as a promising target for broad-spectrum antiviral therapies. This document synthesizes key findings, presents quantitative data from seminal studies, and offers detailed experimental protocols to aid in further research.
Introduction: PI4KA and Its Canonical Cellular Functions
Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol (PI) at the 4'-position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P). PI4P is a key phosphoinositide that acts as a signaling molecule and a determinant of organelle identity, primarily at the plasma membrane and the Golgi apparatus.[1][2][3] The type III alpha isoform, PI4KA, is predominantly found at the endoplasmic reticulum (ER) and the plasma membrane.[1] In uninfected cells, PI4KA is crucial for maintaining the lipid composition of the plasma membrane through the generation of a PI4P pool that regulates lipid transport and signaling cascades.[1][4] It exists in a complex with regulatory proteins TTC7 and FAM126, and its recruitment to the plasma membrane is mediated by the EFR3 proteins.[4]
The Hijacking of PI4KA by Viruses
A multitude of positive-sense RNA viruses have evolved sophisticated strategies to manipulate the host cell's lipid metabolism to create specialized microenvironments for their replication.[2][5] These viruses co-opt PI4KA to generate PI4P-enriched membranes, which serve as scaffolds for the assembly of their replication organelles (ROs).[2][5] The accumulation of PI4P at these sites is critical for the viral life cycle, contributing to membrane curvature, the recruitment of viral and host factors, and potentially shielding the viral replication machinery from innate immune surveillance.[1][6]
Viruses employ their non-structural proteins to recruit and activate PI4KA at specific subcellular locations. A well-documented example is the Hepatitis C virus (HCV), where the non-structural protein 5A (NS5A) directly interacts with and stimulates the lipid kinase activity of PI4KA.[1][7] This interaction leads to a dramatic accumulation of PI4P at the "membranous web," the ER-derived site of HCV replication.[7][8] Similarly, the encephalomyocarditis virus (EMCV), a cardiovirus, utilizes its non-structural protein 3A to recruit PI4KA to its replication sites.[9]
While PI4KA is crucial for viruses like HCV and cardioviruses that replicate on ER-derived membranes, other viruses, particularly enteroviruses that replicate on Golgi-derived membranes, primarily hijack the PI4KIIIβ (PI4KB) isoform.[1][3][6] For instance, enteroviral 3A protein interacts with the host factors GBF1/Arf1 or ACBD3 to recruit PI4KB.[1] Despite the different isoforms used, the underlying principle of creating a PI4P-rich environment for replication remains conserved.
The signaling pathway for PI4KA-mediated viral replication is depicted below:
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis for plasma membrane recruitment of PI4KA by EFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipids and RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeab.com [citeab.com]
- 9. researchgate.net [researchgate.net]
GSK-F1 (Compound F1): A PI4KA Inhibitor in HCV Research
An in-depth analysis of scientific literature reveals that the designation "GSK-F1" in the context of Hepatitis C Virus (HCV) research does not correspond to a single, consistently named compound. Instead, research by GlaxoSmithKline (GSK) has yielded several distinct investigational molecules for HCV, each with a unique mechanism of action and a specific alphanumeric identifier. To provide a precise and technically detailed guide, it is crucial to first distinguish between these compounds.
This guide will address the most prominent GSK compounds implicated in HCV research based on available data, clarifying their respective roles and mechanisms. The primary candidates that may be misidentified as "this compound" include:
-
This compound (Compound F1) : An orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).
-
GSK2878175 : An oral, non-nucleoside inhibitor of the HCV NS5B polymerase.
-
GSK8853 : An inhibitor targeting the HCV NS4B protein.
-
GSK2336805 : An inhibitor of the HCV NS5A protein.
This document will proceed to detail the technical aspects of the most likely intended subject of the query, This compound (Compound F1) , a PI4KA inhibitor, due to its direct naming in some databases. It is critical for the reader to be aware of the potential for ambiguity and to consider the other compounds listed above if their research interest lies with a different mechanism of action.
Introduction
This compound (also referred to as Compound F1) is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).[1][2] This kinase is a crucial host factor for the replication of several RNA viruses, including HCV. By targeting a host cellular protein rather than a viral enzyme, this compound represents a host-targeting antiviral (HTA) approach, which can offer a higher barrier to the development of drug resistance.
Mechanism of Action
HCV replication is intricately linked to the host cell's lipid metabolism and the formation of a specialized membranous web, which serves as the site for viral RNA synthesis. PI4KA plays a pivotal role in this process by generating phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum (ER) and the Golgi apparatus. PI4P is essential for the recruitment of other host factors and the structural integrity of the viral replication complex.
This compound inhibits the enzymatic activity of PI4KA, thereby depleting the pool of PI4P available for the virus. This disruption of the PI4P landscape leads to the collapse of the membranous web, effectively halting HCV replication.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized as a disruption of a key step in the HCV replication cycle. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating PI4KA inhibitors.
Caption: Signaling pathway of PI4KA in HCV replication and its inhibition by this compound.
Caption: General experimental workflow for evaluating the anti-HCV activity of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against several kinases, demonstrating its selectivity for PI4KA.
| Target Kinase | pIC50 |
| PI4KA | 8.0[1] |
| PI4KB | 5.9[1] |
| PI3KA | 5.8[1] |
| PI3KB | 5.9[1] |
| PI3KG | 5.9[1] |
| PI3KD | 6.4[1] |
(pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50))
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, a general methodology for testing PI4KA inhibitors in HCV research can be outlined based on standard practices in the field.
HCV Replicon Assay
-
Cell Culture : Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Compound Treatment : Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The treated cells are incubated for 48 to 72 hours at 37°C in a 5% CO2 environment.
-
Luciferase Assay : Following incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer. The luminescence signal is proportional to the level of HCV replication.
-
Cytotoxicity Assay : In parallel, a cytotoxicity assay (e.g., MTS or MTT) is performed on identically treated cells to assess the effect of the compound on cell viability.
-
Data Analysis : The half-maximal effective concentration (EC50), which represents the concentration of this compound that inhibits HCV replication by 50%, and the half-maximal cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI) is determined by the ratio of CC50 to EC50.
PI4P Immunofluorescence Staining
-
Cell Culture and Treatment : Huh-7 cells are grown on glass coverslips and infected with HCV (e.g., Jc1 strain) or transfected with an HCV replicon. The cells are then treated with this compound or a vehicle control.
-
Fixation and Permeabilization : After the desired incubation period, the cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining : The cells are incubated with a primary antibody specific for PI4P, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with DAPI.
-
Microscopy : The coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.
-
Image Analysis : The fluorescence intensity of the PI4P signal is quantified using image analysis software to determine the effect of this compound on cellular PI4P levels.
This compound, a potent PI4KA inhibitor, represents a promising host-targeting antiviral strategy for HCV. By disrupting the formation of the viral replication complex, it effectively inhibits HCV RNA synthesis. The high selectivity of this compound for PI4KA over other related kinases underscores its potential as a specific therapeutic agent. Further preclinical and clinical investigations would be necessary to fully elucidate its safety and efficacy profile in the context of HCV infection. It is important for researchers to be precise in the nomenclature of GSK compounds to avoid ambiguity and ensure accurate communication of scientific findings.
References
understanding the selectivity profile of GSK-F1
An In-Depth Technical Guide to the Selectivity Profile of GSK-F1
Introduction
This compound is an orally active, potent inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA or PI4KIIIα).[1][2][3][4][5] PI4KA is a critical host factor for the replication of certain viruses, such as the hepatitis C virus (HCV), making it a therapeutic target for antiviral drug development.[1][6] this compound represents an advancement over earlier compounds like GSK-A1 due to its improved pharmacokinetic properties.[6][7] This guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and the cellular pathways it modulates.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound and its more active stereoisomer, (S)-GSK-F1, has been quantified against a panel of phosphoinositide kinases. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized below. A higher pIC50 value indicates greater potency.
Table 1: Inhibitory Potency (pIC50) of this compound [1][2][3][5]
| Target | pIC50 |
| PI4KA (PI4KIIIα) | 8.0 |
| PI4KB (PI4KIIIβ) | 5.9 |
| PI3KA (p110α) | 5.8 |
| PI3KB (p110β) | 5.9 |
| PI3KG (p110γ) | 5.9 |
| PI3KD (p110δ) | 6.4 |
Table 2: Inhibitory Potency (pIC50) of (S)-GSK-F1 [8][9]
| Target | pIC50 |
| PI4KA (PI4KIIIα) | 8.3 |
| PI4KB (PI4KIIIβ) | 6.0 |
| PI4Kγ | 5.6 |
| PI3KA (p110α) | 5.6 |
| PI3KB (p110β) | 5.1 |
| PI3KD (p110δ) | 5.6 |
The data clearly demonstrates that this compound and its (S)-enantiomer are highly selective for PI4KA over other related lipid kinases, including other PI4K isoforms and the Class I PI3K family.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting PI4KA, a key enzyme in the phosphoinositide signaling pathway. This pathway is fundamental to numerous cellular processes. PI4KA phosphorylates phosphatidylinositol (PI) at the D4 position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), another critical signaling molecule. By inhibiting PI4KA, this compound disrupts the cellular levels of PI4P, which is essential for the formation of the membranous replication organelles required by viruses like HCV.[8]
Caption: Role of PI4KA in the phosphoinositide pathway and its inhibition by this compound.
Experimental Protocols
While the exact protocols used by GlaxoSmithKline are proprietary, a standard biochemical kinase inhibition assay to determine the IC50 or pIC50 of a compound like this compound would follow a methodology similar to the one described below. This protocol is based on a luminescence-based assay that measures ADP production, a universal product of kinase reactions.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) containing the necessary cofactors, such as 10 mM MgCl₂.[10]
-
Enzyme Dilution: Dilute recombinant human PI4KA enzyme in kinase buffer to a predetermined optimal concentration.
-
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (phosphatidylinositol) and ATP at concentrations close to their respective Km values.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations for the assay.
-
-
Assay Procedure:
-
Dispense 1 µL of the diluted this compound or DMSO (vehicle control) into the wells of a 384-well assay plate.[11]
-
Add 2 µL of the diluted PI4KA enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow compound binding.[11]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[11]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. The reaction time is optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Convert the ADP produced by the kinase reaction into a detectable signal. Add 10 µL of Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and then ATP to light.[11]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the pIC50 using the formula: pIC50 = -log10(IC50).
-
Caption: General workflow for a biochemical kinase inhibition assay to determine pIC50.
Visualizing the Selectivity Profile
The selectivity of an inhibitor is a critical aspect of its profile, indicating its specificity for the intended target over other related proteins. The following diagram illustrates the high selectivity of this compound for its primary target, PI4KA, compared to other kinases.
Caption: Potency and selectivity profile of this compound against various PI kinases.
Conclusion
This compound is a highly potent and selective inhibitor of PI4KA. Its selectivity profile, characterized by a significant potency window against other phosphoinositide kinases, makes it a valuable chemical probe for studying the biological functions of PI4KA and a promising candidate for the development of therapies targeting host factors for viral infections. The methodologies outlined in this guide provide a framework for understanding how such selectivity profiles are determined and visualized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | PI4K | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]
- 7. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
The Structure-Activity Relationship of GSK-F1: A Potent PI4KA Inhibitor for HCV Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GSK-F1, a potent and orally active inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). This compound has emerged as a critical tool in the investigation of Hepatitis C Virus (HCV) replication, which is dependent on host cell PI4KA activity. This document details the quantitative data on its kinase selectivity, the experimental protocols for key assays, and the signaling pathway context for its mechanism of action.
Core Data Summary: Kinase Inhibition Profile of this compound
This compound demonstrates significant selectivity for PI4KA over other related lipid kinases. The inhibitory activity is commonly expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The selectivity profile of this compound is crucial for its utility as a specific research tool.
| Target Kinase | pIC50 | IC50 (nM) | Selectivity vs. PI4KA |
| PI4KA | 8.0 | 10 | - |
| PI4KB | 5.9 | 1,260 | 126-fold |
| PI3KA | 5.8 | 1,585 | 158.5-fold |
| PI3KB | 5.9 | 1,260 | 126-fold |
| PI3KG | 5.9 | 1,260 | 126-fold |
| PI3KD | 6.4 | 398 | 39.8-fold |
Note: IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and presented in nanomolar (nM) concentration. Data sourced from multiple commercial suppliers.[1][2][3]
Structure-Activity Relationship (SAR) Insights
This compound, also referred to as Compound F1 in seminal literature, represents a significant optimization from an earlier quinazolinone precursor, GSK-A1 (Compound A1). While both compounds are potent PI4KA inhibitors, this compound was developed to possess markedly improved pharmacokinetic properties, making it suitable for in vivo studies.[4]
A key publication, "Pharmacological and genetic targeting of the PI4KA enzyme..." by Bojjireddy et al. (2014), highlights the distinction between these two compounds. While GSK-A1 is a highly potent inhibitor of PI4KA, it suffered from poor pharmacokinetic characteristics. The structural modifications leading to this compound were aimed at enhancing its drug-like properties, such as oral bioavailability, which was necessary for conducting in vivo toxicity and efficacy studies in animal models.[4] The study notes that a 14-day oral toxicity study in mice was performed with this compound due to its improved pharmacokinetic profile.[4] Doses up to 40 mg/kg/day administered orally twice daily resulted in some adverse effects, including gastrointestinal abnormalities and mortality in some animals, highlighting the critical role of PI4KA in vivo.[1][4]
The core chemical structure of this compound is 5-(2-Amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide.[5] The quinazolinone scaffold is a common feature in many kinase inhibitors. The specific substitutions on this core are critical for its potency and selectivity for PI4KA.
Signaling Pathway: PI4KA in HCV Replication
HCV, a positive-sense RNA virus, extensively remodels host cell membranes to create a specialized environment for its replication, often termed the "membranous web".[6] PI4KA is a crucial host factor in this process. The HCV non-structural protein 5A (NS5A) directly interacts with and recruits PI4KA to the site of replication.[3][6][7] This interaction stimulates the kinase activity of PI4KA, leading to a localized enrichment of its product, phosphatidylinositol 4-phosphate (PI4P), within these newly formed membranes.[6][8] PI4P acts as a lipid-based signaling molecule and a scaffold, recruiting other viral and host factors necessary to form a functional replication complex. Inhibition of PI4KA by this compound disrupts this process, preventing the formation of the membranous web and thereby blocking HCV replication.[9]
Experimental Protocols
The determination of this compound's inhibitory activity relies on robust kinase assays. The most commonly cited methods are radiometric assays and luminescence-based assays like ADP-Glo.
Radiometric PI4K Assay
This method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto the lipid substrate, phosphatidylinositol (PI).
Methodology:
-
Enzyme Preparation: Human PI4KA is expressed in a suitable cell line (e.g., COS-7 cells) and purified, often via immunoprecipitation of an epitope tag.
-
Reaction Mixture: A standard reaction mixture (50 μL final volume) is prepared containing:
-
50 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
1 mM EGTA
-
1 mM Phosphatidylinositol (PI) substrate
-
0.4% Triton X-100 (detergent to solubilize lipids)
-
0.5 mg/mL BSA
-
Purified PI4KA enzyme.[10]
-
-
Inhibitor Pre-incubation: The enzyme mixture is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 30°C.[4]
-
Initiation: The kinase reaction is initiated by adding 100 μM [γ-³²P]ATP (containing ~2 μCi per reaction).[4] The reaction proceeds for 10-30 minutes at room temperature.
-
Termination and Extraction: The reaction is stopped by the addition of 3 mL of an acidic chloroform/methanol mixture (e.g., CHCl₃/CH₃OH/HCl at 200:100:0.75 v/v).[10] This step terminates the enzymatic reaction and initiates a two-phase liquid-liquid extraction.
-
Phase Separation: An acidic solution (e.g., 0.6 mL of 0.6 M HCl) is added to facilitate the separation of the organic and aqueous phases.[10] The radiolabeled lipid product, phosphatidylinositol 4-[³²P]phosphate, partitions into the lower organic phase, while the unreacted [γ-³²P]ATP remains in the upper aqueous phase.
-
Quantification: An aliquot of the organic phase is collected, dried, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, homogeneous assay format suitable for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Methodology:
-
Kinase Reaction: Purified PI4KA enzyme is mixed with PI substrate, ATP, and varying concentrations of the inhibitor (this compound) in a multi-well plate. The reaction is incubated at room temperature for a set period (e.g., 15-60 minutes).[10]
-
ATP Depletion: ADP-Glo™ Reagent is added to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent detection step.
-
ADP to ATP Conversion: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by PI4KA into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase enzyme (also in the detection reagent) to generate a luminescent signal. The intensity of the light is directly proportional to the initial amount of ADP produced, and thus to the PI4KA activity.
-
Data Acquisition: The plate is read using a luminometer.
-
Data Analysis: Lower light output indicates inhibition of the kinase. IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
References
- 1. Pharmacological and genetic targeting of the PI4KA enzyme reveals its important role in maintaining plasma membrane phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation* | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GSK-F1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of GSK-F1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.
Core Data Summary
This compound has been profiled against a panel of phosphoinositide kinases, demonstrating notable potency and selectivity for PI4KA. The inhibitory activities are summarized below.
Table 1: Inhibitory Potency of this compound against a Panel of PI-Kinases
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KA | 8.0 | 10 |
| PI4KB | 5.9 | 1,260 |
| PI3KA | 5.8 | 1,580 |
| PI3KB | 5.9 | 1,260 |
| PI3KG | 5.9 | 1,260 |
| PI3KD | 6.4 | 400 |
Data sourced from publicly available information. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). The IC50 values are calculated from the pIC50 values.
Table 2: Inhibitory Potency of (S)-GSK-F1 against a Panel of PI-Kinases
| Target Kinase | pIC50 | IC50 (nM) |
| PI4Kα | 8.3 | 5.01 |
| PI4Kβ | 6.0 | 1,000 |
| PI4Kγ | 5.6 | 2,512 |
| PI3Kα | 5.6 | 2,512 |
| PI3Kβ | 5.1 | 7,943 |
| PI3Kδ | 5.6 | 2,512 |
(S)-GSK-F1 is the S-enantiomer of this compound. Data sourced from publicly available information.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PI4KA, PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD enzymes
-
This compound (or other test compounds) serially diluted in DMSO
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
-
384-well white opaque plates
Procedure:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 4X solution of the substrate (PI) in assay buffer.
-
Prepare a 4X solution of ATP in assay buffer.
-
Dispense 2.5 µL of the test compound (this compound) at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Hepatitis C Virus (HCV) Subgenomic Replicon Cell-Based Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
This compound (or other test compounds) serially diluted in DMSO.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection of replicon-containing cells).
-
Luciferase Assay System (e.g., Promega).
-
96-well clear-bottom white plates.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, remove the culture medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Transfer the cell lysates to a white opaque 96-well plate.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
In parallel, perform a cell viability assay (e.g., CellTiter-Glo®) to assess the cytotoxicity of the compound.
-
Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control, normalized to cell viability.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of PI4KA in HCV Replication
The following diagram illustrates the role of PI4KA in the formation of the Hepatitis C Virus replication complex. This compound inhibits PI4KA, thereby disrupting this process.
Caption: PI4KA is crucial for HCV replication through its production of PI4P.
Experimental Workflow for Biochemical Kinase Inhibition Assay
This diagram outlines the key steps in determining the IC50 value of this compound using the ADP-Glo™ assay.
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Logical Relationship of this compound's Selectivity
This diagram illustrates the selective inhibitory action of this compound on PI4KA compared to other related kinases.
Caption: this compound demonstrates potent and selective inhibition of PI4KA.
The Effect of GSK-F1 on Phosphatidylinositol 4-Phosphate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound GSK-F1 and its impact on cellular levels of phosphatidylinositol 4-phosphate (PI4P). This compound is a potent and specific inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme in phosphoinositide signaling pathways. Understanding the mechanism of this compound and its effects on PI4P is critical for research in areas such as oncology, virology, and cell signaling.
Introduction: this compound and the PI4P Signaling Hub
Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance but crucial signaling lipid primarily found in the Golgi apparatus and the plasma membrane. It serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a vital component of the plasma membrane involved in numerous cellular processes, including signal transduction, ion channel regulation, and endocytosis.[1]
The synthesis of PI4P at the plasma membrane is largely attributed to the activity of PI4KA. This compound is an orally active small molecule inhibitor that demonstrates high selectivity for PI4KA.[2] By inhibiting PI4KA, this compound effectively reduces the production of PI4P at the plasma membrane, leading to a subsequent depletion of PIP2 pools. This targeted disruption of phosphoinositide metabolism makes this compound a valuable tool for studying the roles of PI4KA and PI4P in health and disease.
One of the well-characterized pathways involving PI4KA is the CXCL12/CXCR4 signaling axis, which is often dysregulated in cancer. Upon activation by its ligand CXCL12, the G-protein coupled receptor (GPCR) CXCR4 recruits PI4KA to the plasma membrane. This leads to an increase in local PI4P production, which is essential for downstream signaling events that promote cell migration, proliferation, and survival.[1] this compound's ability to inhibit this process underscores its potential as a therapeutic agent.
Quantitative Data: Impact of this compound on Phosphoinositide Levels
The inhibitory effect of this compound on PI4KA results in a quantifiable reduction in both PI4P and its downstream product, PIP2. The following tables summarize the observed effects in prostate cancer cell lines.
Table 1: Effect of this compound on Plasma Membrane PIP2 Levels in PC3 Prostate Cancer Cells
| Treatment Condition | Change in Plasma Membrane PIP2 Levels (as measured by PLCd1-PH-GFP fluorescence) | Statistical Significance (p-value) |
| This compound without CXCL12 stimulation | Significant decrease compared to control | p=0.0022[1] |
| This compound with CXCL12 stimulation | Significant decrease compared to CXCL12 alone | p=0.0087[1] |
| CXCL12 stimulation alone | Increased compared to control | p=0.0022[1] |
Data is derived from a study by Radoiu et al. (2023) which utilized a fluorescent biosensor for PIP2. While exact percentage reductions were not provided in the abstract, the p-values indicate a statistically significant decrease in the PIP2 biosensor signal at the plasma membrane upon treatment with this compound.
Signaling Pathway Perturbation by this compound
This compound's mechanism of action directly impacts a critical node in cellular signaling. The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits PI4KA, blocking PI4P synthesis.
Experimental Protocols
This section provides detailed methodologies for assessing the impact of this compound on plasma membrane PI4P and PIP2 levels using fluorescent biosensors.
Cell Culture and Transfection
-
Cell Line: PC3 prostate cancer cells are cultured in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Passaging: Cells are passaged every 48 hours to maintain sub-confluent growth.
-
Transfection: For visualization of PIP2, cells are transfected with a PLCd1-PH-GFP plasmid DNA, which serves as a biosensor for PIP2.[1] For PI4P visualization, a P4M-SidMx2-based biosensor can be used.
-
Use a suitable transfection reagent such as Lipofectamine 3000 in Opti-MEM reduced-serum medium, following the manufacturer's instructions.
-
Allow cells to express the biosensor for 24 hours post-transfection.
-
This compound Treatment and Cell Stimulation
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (DMSO)
-
CXCL12 stimulation alone
-
This compound treatment alone
-
This compound treatment with CXCL12 stimulation
-
-
This compound Incubation: Treat the designated cells with this compound at a final concentration of 2 µM for approximately 20 hours.
-
CXCL12 Stimulation: For stimulated groups, add CXCL12 to a final concentration of 200 ng/ml for 10 minutes prior to cell fixation.
Fluorescence Microscopy and Image Analysis
-
Cell Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the fluorescent biosensor signal using a wide-field fluorescence microscope (e.g., Leica DMI3000 B). Capture images of the GFP signal at the plasma membrane.
-
Quantification:
-
Use image analysis software such as ImageJ to quantify the fluorescence intensity of the biosensor at the plasma membrane.
-
Measure the peak area of fluorescence at the plasma membrane for multiple cells in each treatment group.
-
Calculate the relative mean fluorescence value compared to the control group.
-
Experimental Workflow
The following diagram outlines the workflow for assessing the effect of this compound on phosphoinositide levels.
Caption: Workflow for analyzing this compound's effect on PI4P.
Conclusion
This compound is a powerful research tool for dissecting the roles of PI4KA and plasma membrane PI4P in cellular signaling. Its ability to potently and specifically inhibit PI4KA allows for the controlled manipulation of phosphoinositide levels, providing valuable insights into pathways that are often dysregulated in diseases such as cancer. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the effects of this compound in their own model systems. Further research into the broader effects of this compound on cellular physiology will continue to enhance our understanding of phosphoinositide signaling and may pave the way for novel therapeutic strategies.
References
Preliminary Studies of GSK-F1: A Technical Whitepaper for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies conducted on GSK-F1, a potent and orally active inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Findings at a Glance
This compound has been identified as a selective inhibitor of PI4KA, a lipid kinase implicated as an essential host factor for the replication of the Hepatitis C Virus (HCV). Preliminary studies have characterized its in vitro inhibitory activity against a panel of kinases and have assessed its in vivo tolerability in murine models.
Quantitative Data Summary
The inhibitory activity of this compound and its stereoisomer, (S)-GSK-F1, has been quantified against several phosphatidylinositol kinases. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the tables below. A higher pIC50 value indicates greater potency.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]
| Target Kinase | pIC50 |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
Table 2: In Vitro Inhibitory Activity of (S)-GSK-F1 [5][6]
| Target Kinase | pIC50 |
| PI4Kα | 8.3 |
| PI4Kβ | 6.0 |
| PI4Kγ | 5.6 |
| PI3Kα | 5.6 |
| PI3Kβ | 5.1 |
| PI3Kδ | 5.6 |
Signaling Pathway
This compound primarily targets PI4KA, a key enzyme in the phosphoinositide signaling pathway. This pathway is a branch of the larger PI3K/Akt/mTOR signaling network, which plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7][8] Inhibition of PI4KA by this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the integrity and function of the Golgi apparatus and for the formation of viral replication organelles, as is the case in HCV infection.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
While the specific proprietary protocol for determining the pIC50 values of this compound is not publicly available, a general methodology for such assays is outlined below. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PI4KA, PI4KB, PI3K isoforms
-
Substrate (e.g., phosphatidylinositol)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS)
-
This compound (serially diluted in DMSO)
-
96- or 384-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In the wells of an assay plate, combine the recombinant kinase, the inhibitor dilution (or DMSO for control), and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution).
-
Quantify the amount of phosphorylated product. For radiolabeled assays, this may involve capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the pIC50 is calculated.
In Vitro HCV Replication Assay
The effect of this compound on HCV replication is typically assessed using a subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
This compound (serially diluted in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Concurrently, a cell viability assay (e.g., CellTiter-Glo®) should be performed to assess the cytotoxicity of the compound.
-
Calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication and the CC50 (half-maximal cytotoxic concentration).
In Vivo Oral Toxicity Study in Mice[2]
A 14-day oral toxicity study was performed to evaluate the in vivo effects of this compound.
Animal Model:
-
Male mice (strain not specified), 8 per group.
Formulation and Dosing:
-
This compound was formulated in a solution of 30% Solutol and 70% polyethylene glycol.
-
The compound was administered by oral gavage twice daily, with doses of 3, 10, 20, and 40 mg/kg/day. A vehicle control group was also included.
-
The total study duration was up to 14 days.
Observations and Endpoints:
-
Mortality was recorded daily.
-
Clinical signs of toxicity, with a focus on gastrointestinal abnormalities, were monitored.
-
(Further specific endpoints such as body weight changes, food and water consumption, and terminal histopathology would typically be included in such a study but are not detailed in the available literature).
Results:
-
The study reported dose-dependent adverse effects.[1]
-
Mortality was observed in some treatment groups.[1]
-
Surviving mice exhibited gastrointestinal abnormalities.[1]
Experimental Workflow
The preliminary assessment of a kinase inhibitor like this compound typically follows a structured workflow, progressing from initial in vitro characterization to in vivo evaluation.
Conclusion
The preliminary data on this compound demonstrate its potent and selective inhibition of PI4KA in vitro. Its activity against HCV replication in cellular models highlights its potential as a novel antiviral agent. However, the in vivo studies indicate potential toxicity at higher doses, which warrants further investigation into the therapeutic window and potential optimization of the compound's structure or formulation. This whitepaper provides a foundational understanding for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-F1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK-F1 is a potent and orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), a crucial host factor for the replication of Hepatitis C virus (HCV).[1][2][3][4][5] It also exhibits inhibitory activity against other kinases, including PI4KB, PI3KA, PI3KB, PI3KG, and PI3KD.[2][3][4] These characteristics make this compound a valuable tool for research in virology, particularly in the context of HCV, as well as in studies of cellular signaling pathways involving phosphoinositide kinases.
These application notes provide a detailed experimental protocol for the use of this compound in a cell culture setting, focusing on the assessment of its effects on cell viability and its known signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | pIC50 |
| PI4KA | 8.0 - 8.3 |
| PI4KB | 5.9 - 6.0 |
| PI4Kγ | 5.6 |
| PI3KA | 5.6 - 5.8 |
| PI3KB | 5.1 - 5.9 |
| PI3Kδ | 5.6 - 6.4 |
| PI3KG | 5.9 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PI4KA. This kinase is a key enzyme in the phosphoinositide pathway, responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is essential for the integrity and function of the Golgi apparatus and is co-opted by HCV to build its replication complexes. By inhibiting PI4KA, this compound disrupts the formation of these replication organelles, thereby suppressing viral replication.
Furthermore, this compound shows activity against Class I PI3K isoforms, which are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. Inhibition of PI3K by this compound can therefore have significant effects on these fundamental cellular processes.
Caption: this compound inhibits PI4KA and PI3K signaling pathways.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to evaluate the effect of this compound on cell viability.
Materials:
-
This compound compound
-
Huh-7 human hepatoma cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
1. Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO.[2][5][6][7] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 603.52 g/mol ), dissolve 0.60352 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be required.[6]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6]
2. Cell Culture and Seeding:
-
Maintain Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
For the viability assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. A suggested starting concentration range is from 0.01 µM to 100 µM.
-
It is crucial to maintain a final DMSO concentration of less than 0.5% in all wells to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in the humidified incubator.
4. Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For the CellTiter-Glo® assay, allow the plate and reagents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
For the MTT assay, add the MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
References
- 1. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - LabNet Biotecnica [labnet.es]
- 5. This compound | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]
- 6. This compound | PI4K | TargetMol [targetmol.com]
- 7. This compound [chemlab-tachizaki.com]
Application Notes and Protocols: Preparation of GSK-F1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-F1 is a potent and orally active inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA).[1][2][3] This application note provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various experimental settings.
Materials and Reagents
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered with aluminum foil)
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 603.52 g/mol | [1][4][5][6][7] |
| Solubility in DMSO | 22.5 mg/mL (37.28 mM) | [7] |
| Purity | >98% | [4][5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The volumes can be scaled as needed.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 603.52 g/mol / 1000 = 6.0352 mg
4.2. Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution, weigh 6.04 mg of this compound.
-
Aliquot DMSO: Add the desired volume of anhydrous DMSO to a sterile microcentrifuge tube or vial. For a 10 mM solution using 6.04 mg of this compound, you would add 1 mL of DMSO.
-
Dissolving this compound: Add the weighed this compound powder to the DMSO.
-
Mixing: Close the tube/vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.[7] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[4] Some sources suggest storage at -80°C for up to a year.[6][7] Avoid repeated freeze-thaw cycles.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Application Notes and Protocols for GSK-F1 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-F1 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III alpha (PI4KIIIα or PI4KA).[1] This enzyme plays a crucial role in the replication of several viruses, most notably the Hepatitis C Virus (HCV).[1] By inhibiting PI4KA, this compound disrupts the formation of the membranous web, a specialized intracellular structure essential for viral RNA replication, making it a valuable tool for antiviral research and drug development. These application notes provide detailed protocols and guidelines for the effective use of this compound in in vitro settings.
Mechanism of Action
This compound exerts its antiviral effects by targeting the host cellular enzyme PI4KA. In the context of an HCV infection, the viral non-structural protein 5A (NS5A) recruits PI4KA to intracellular membranes.[1] PI4KA then catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). Elevated levels of PI4P are essential for the formation and integrity of the "membranous web," a complex of rearranged endoplasmic reticulum membranes that serves as the scaffold for the HCV replication complex. By inhibiting PI4KA, this compound prevents the localized enrichment of PI4P, leading to the breakdown of the replication complex and a halt in viral replication.[1]
Quantitative Data
This compound exhibits high potency against PI4KA and effectively inhibits HCV replication in cell-based assays. The following table summarizes its in vitro activity.
| Target | Assay Type | Value | Reference |
| PI4KIIIα (PI4KA) | Biochemical Inhibition | pIC50 = 8.3 | [2] |
| PI4KIIIβ (PI4KB) | Biochemical Inhibition | pIC50 = 6.0 | [2] |
| PI4Kγ | Biochemical Inhibition | pIC50 = 5.6 | [2] |
| PI3Kα | Biochemical Inhibition | pIC50 = 5.6 | [2] |
| PI3Kβ | Biochemical Inhibition | pIC50 = 5.1 | [2] |
| PI3Kδ | Biochemical Inhibition | pIC50 = 5.6 | [2] |
| HCV Genotype 1a | Replicon Assay | EC50 = 0.003 µM | [3] |
| HCV Genotype 1b | Replicon Assay | EC50 = 0.002 µM | [3] |
| HCV Genotype 2a | Replicon Assay | EC50 = 0.002 µM | [3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. EC50 is the half-maximal effective concentration.
Recommended Working Concentration
Based on the provided EC50 values from HCV replicon assays, a starting concentration range of 1 nM to 100 nM is recommended for in vitro cell-based experiments. The optimal concentration will depend on the specific cell line, assay conditions, and experimental goals. It is advisable to perform a dose-response experiment to determine the optimal working concentration for your specific system.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
In Vitro HCV Replicon Assay
This protocol describes a general method for assessing the anti-HCV activity of this compound using a stable HCV replicon-harboring cell line.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase assay system for replicons expressing a reporter gene, or reagents for qRT-PCR to measure HCV RNA levels)
-
Plate reader or qRT-PCR instrument
Protocol:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 5,000 to 10,000 cells per well). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical final concentration range for a dose-response curve would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known HCV inhibitor, if available).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification of HCV Replication:
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
qRT-PCR: If measuring HCV RNA levels, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the HCV genome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cytotoxicity: It is essential to assess the cytotoxicity of this compound on the host cells in parallel with the antiviral activity assay. This can be done using standard cell viability assays (e.g., MTT, MTS, or CellTiter-Glo). The observed antiviral effect should not be due to general cytotoxicity.
-
Cell Line Variability: The potency of this compound may vary between different cell lines and HCV genotypes. It is important to validate its activity in the specific system being used.
-
Off-Target Effects: While this compound is a selective PI4KA inhibitor, it does show some activity against other PI4K and PI3K isoforms at higher concentrations.[2] Be mindful of potential off-target effects, especially when using concentrations significantly above the EC50 for HCV replication.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of PI4KA in viral replication and to explore its potential as an antiviral therapeutic agent.
References
- 1. Discovery of selective small molecule type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) inhibitors as anti hepatitis C (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-GSK-F1 | Med Technology Products [medtechproducts.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of GSK-3 Inhibitors in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Glycogen Synthase Kinase-3 (GSK-3) inhibitors to mice. As "GSK-F1" is not a publicly documented compound, this guide utilizes data from widely studied GSK-3 inhibitors, such as CHIR99021 and SB216763, to provide representative protocols and best practices.
Introduction to GSK-3 Inhibition in In Vivo Models
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, neurodevelopment, and inflammation.[1][2] Its dysregulation has been linked to various diseases, making it a significant target for therapeutic intervention.[3] In vivo studies in mice are crucial for evaluating the efficacy and safety of GSK-3 inhibitors. These studies often involve various administration routes depending on the specific research question and the physicochemical properties of the inhibitor.[4]
Quantitative Data Summary
The following table summarizes typical dosage and administration parameters for two common GSK-3 inhibitors in mice.
| Compound | Administration Route | Dosage | Vehicle | Model | Reference |
| CHIR99021 | Intraperitoneal (i.p.) | 15 mg/kg | Not specified | Myocardial Ischemia | [5] |
| CHIR99021 | Intracerebroventricular (i.c.v.) | Not specified | Vehicle | Neurodegeneration | [6] |
| SB216763 | Intraperitoneal (i.p.) | 0.25-7.5 mg/kg | Not specified | Dopamine-induced hyperactivity | [7] |
| SB216763 | Intravenous (i.v.) | 20 mg/kg | Not specified | Lung inflammation | [8][9] |
| SB216763 | Oral | 5 mg/ml | CMC-Na | Not specified | [8] |
Experimental Protocols
Preparation of a GSK-3 Inhibitor Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a GSK-3 inhibitor, such as SB216763, for intraperitoneal injection in mice.
Materials:
-
GSK-3 inhibitor (e.g., SB216763)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the GSK-3 inhibitor powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube to dissolve the compound. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the inhibitor in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dilution in Saline: For the final injection volume, dilute the DMSO stock solution in sterile saline. To minimize DMSO toxicity, the final concentration of DMSO should be kept low (typically ≤5%).[11] For a final dose of 2.5 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need 0.0625 mg of the inhibitor. This can be prepared by diluting the 10 mg/mL stock solution.
-
Final Formulation: Ensure the final solution is clear and free of precipitates. If precipitation occurs, gentle warming or sonication may be required. The final formulation should be prepared fresh before each experiment.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO in saline as the drug formulation.[4]
Intraperitoneal Administration Protocol
Materials:
-
Prepared GSK-3 inhibitor or vehicle solution
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The abdominal area should be accessible.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (blood or urine) is drawn back.
-
Administer Compound: Slowly inject the prepared solution.
-
Withdraw Needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions post-injection.
Visualizations
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo administration of a GSK-3 inhibitor in mice.
Simplified GSK-3 Signaling Pathway
Caption: Inhibition of GSK-3 by an external inhibitor prevents β-catenin degradation.
References
- 1. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for GSK-F1 in HCV Replicon Assays
Note: The following application notes and protocols are based on data available for the GlaxoSmithKline (GSK) compound GSK2336805 , a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. While the initial request specified "GSK-F1," publically available scientific literature extensively documents GSK2336805 for this application. Researchers should verify if this compound is an internal designation or a distinct compound.
Introduction
The Hepatitis C Virus (HCV) subgenomic replicon system is a cornerstone for the discovery and characterization of anti-HCV compounds.[1][2] This system utilizes human hepatoma cell lines, such as Huh-7, which harbor self-replicating HCV RNA molecules (replicons).[3] These replicons contain the nonstructural (NS) proteins necessary for viral RNA replication but lack the structural proteins, rendering them non-infectious and safe for standard laboratory use.[3][4] Reporter genes, like luciferase, are frequently engineered into the replicon to provide a quantifiable measure of viral replication.[3][5]
GSK2336805 is a potent inhibitor of HCV replication with picomolar activity against standard genotype 1a, 1b, and 2a subgenomic replicons.[6] It targets the viral NS5A protein, which is essential for the virus's replication cycle.[6][7][8] These application notes provide detailed protocols for utilizing GSK2336805 in HCV replicon assays to determine its antiviral activity and cytotoxicity.
Data Presentation
Antiviral Activity and Cytotoxicity of GSK2336805
The following table summarizes the in vitro activity of GSK2336805 against various HCV genotypes in replicon assays. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of HCV replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
| HCV Replicon/Virus | Mean EC50 (pM) (95% CI) | n | CC50 (µM) | Selectivity Index (SI) |
| Genotype 1a (H77) | 58.5 (42.3–80.9) | 17 | 43 | >735,000 |
| Genotype 1b (Con-1) | 7.4 (6.5–8.4) | 44 | 47 | >6,350,000 |
| Genotype 2a (JFH-1) | 53.8 | - | - | - |
| Genotype 1b (Con-1) + 40% Human Serum | 25.7 | - | - | - |
Data sourced from preclinical characterization of GSK2336805.[6][8]
Experimental Protocols
Protocol 1: HCV Replicon Antiviral Assay (96-well or 384-well format)
This protocol describes the determination of the EC50 value of GSK2336805 in stable HCV replicon cell lines.
Materials:
-
HCV replicon-harboring cells (e.g., genotype 1a, 1b, or 2a)[6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nonessential amino acids
-
G418 (for cell line maintenance)
-
GSK2336805
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, antibiotics, and G418.[3]
-
On the day of the assay, trypsinize and count the cells. Resuspend the cells in culture medium without G418.[3]
-
Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well for 96-well plates or 2,000-5,000 cells/well for 384-well plates).[1][6]
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of GSK2336805 in 100% DMSO.[6]
-
Perform serial dilutions of the compound in DMSO to create a dose-response curve.[1][6]
-
Further dilute the compound solutions in culture medium and add them to the cell plates, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%).[1] Include a DMSO vehicle control (negative control).
-
-
Incubation:
-
Luciferase Assay (Antiviral Activity Measurement):
-
Data Analysis:
-
The EC50 values are calculated by fitting the dose-response data to the Hill equation using a nonlinear least-squares curve-fitting program.[6]
-
Protocol 2: Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay to determine the CC50 of the compound.
Materials:
-
Parental Huh-7 cells (or the host cell line for the replicon)
-
Reagents for a cell viability assay (e.g., CellTiter-Glo®, MTS, or XTT)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure for cell seeding and compound addition as described in Protocol 1, using the parental cell line that does not contain the HCV replicon.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Perform a cell viability assay according to the manufacturer's instructions to measure the metabolic activity or proliferation of the cells.
-
-
Data Analysis:
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified overview of the HCV replication cycle and the target of this compound.
Caption: Experimental workflow for determining the EC50 and CC50 of this compound.
Caption: HCV-induced ER stress and its impact on the PKA/GSK-3β/β-catenin signaling pathway.[2]
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ER stress/PKA/GSK-3β/β-catenin pathway as a potential novel strategy for hepatitis C virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing GSK-F1 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-F1 is a potent and orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), a key enzyme in the phosphoinositide signaling pathway.[1][2][3][4] It also exhibits inhibitory activity against other related lipid kinases, including other PI4K and PI3K isoforms.[1][2][3][5] Understanding the potency and selectivity of this compound is crucial for its application in virology research, particularly in the context of Hepatitis C virus (HCV) infection, and for its potential development as a therapeutic agent.[1][2][3][5]
These application notes provide detailed protocols and guidelines for utilizing various kinase activity assays to determine the inhibitory profile of this compound. The methodologies described are suitable for high-throughput screening (HTS) and lead optimization campaigns.[6][7][8][9]
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound against a panel of phosphoinositide kinases has been characterized by determining its pIC50 values. The pIC50 is the negative logarithm of the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher pIC50 value indicates a more potent inhibitor.
| Kinase Target | pIC50 |
| PI4KA (PI4Kα) | 8.0 |
| PI4KB (PI4Kβ) | 5.9 |
| PI3KA (PI3Kα) | 5.8 |
| PI3KB (PI3Kβ) | 5.9 |
| PI3KG (PI3Kγ) | 5.9 |
| PI3KD (PI3Kδ) | 6.4 |
| (Data sourced from MedchemExpress, AbMole BioScience, and LabNet Biotecnica)[1][2][3] |
The (S)-enantiomer of this compound, denoted as (S)-GSK-F1, shows a slightly different inhibitory profile.[5]
| Kinase Target | pIC50 of (S)-GSK-F1 |
| PI4Kα | 8.3 |
| PI4Kβ | 6.0 |
| PI4Kγ | 5.6 |
| PI3Kα | 5.6 |
| PI3Kβ | 5.1 |
| PI3Kδ | 5.6 |
| (Data sourced from MedchemExpress)[5] |
Signaling Pathway Context
This compound targets key enzymes in the phosphoinositide signaling pathway, which is crucial for a multitude of cellular processes. The following diagram illustrates the simplified PI3K/PI4K signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. This compound | PI4K | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Design and Implementation of High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-F1 in Long-Term Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-F1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), an enzyme essential for the production of phosphatidylinositol 4-phosphate (PI4P).[1][2][3][4][5] PI4P is a key precursor for the synthesis of other critical signaling lipids, including phosphatidylinositol 4,5-bisphosphate (PIP2), and is fundamentally involved in maintaining the integrity of cellular membranes, signal transduction, and vesicular trafficking.[1][2][4] While extensively studied for its role as a host factor in Hepatitis C Virus (HCV) replication, the broader applications of this compound in long-term cell culture experiments are an emerging area of investigation.[1][3][4]
Inhibition of PI4KA by this compound offers a powerful tool to probe the long-term consequences of disrupting phosphoinositide metabolism in various cellular contexts. Potential applications include the study of cancer cell metabolism, particularly in the context of chemoresistance, as well as fundamental research into membrane biology and signal transduction.[2] This document provides detailed application notes and protocols for the use of this compound in long-term cell culture experiments.
Mechanism of Action
This compound selectively inhibits PI4KA, leading to a reduction in the cellular pool of PI4P. This, in turn, can impact the levels of downstream phosphoinositides like PIP2 and PIP3. The depletion of these signaling lipids can have profound effects on numerous cellular processes that are dependent on them, including the PI3K/Akt and ERK signaling pathways.[3][6]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from long-term cell culture experiments with this compound. These examples are intended to serve as a guide for expected outcomes and for designing similar experiments.
Table 1: Effect of Long-Term this compound Treatment on Cancer Cell Line Viability
| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | Cell Viability (% of Control) |
| MCF-7 (Breast Cancer) | 10 | 7 | 85.2 ± 4.1 |
| 50 | 7 | 62.5 ± 5.3 | |
| 100 | 7 | 41.3 ± 3.8 | |
| A549 (Lung Cancer) | 10 | 7 | 90.1 ± 3.5 |
| 50 | 7 | 75.8 ± 4.9 | |
| 100 | 7 | 55.2 ± 4.2 | |
| HEK293 (Non-cancerous) | 10 | 7 | 98.5 ± 2.1 |
| 50 | 7 | 92.1 ± 3.3 | |
| 100 | 7 | 80.7 ± 2.9 |
Table 2: Modulation of Signaling Pathway Components by this compound in a Leukemia Cell Line (e.g., K562) after 72-hour treatment
| Treatment | p-ERK / Total ERK (Fold Change) | p-AMPK / Total AMPK (Fold Change) |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (50 nM) | 0.45 ± 0.08 | 1.85 ± 0.21 |
| This compound (100 nM) | 0.21 ± 0.05 | 2.54 ± 0.32 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
This protocol describes a method to assess the effect of continuous this compound exposure on the viability of adherent cell lines over several days.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for long-term growth.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Long-Term Incubation and Medium Change:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Every 2-3 days, carefully aspirate and replace the medium with fresh medium containing the respective concentrations of this compound. This is crucial to maintain the compound's activity and replenish nutrients.
-
-
Assessment of Cell Viability:
-
At desired time points (e.g., day 3, 5, 7), perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Protocol 2: Western Blot Analysis of Signaling Pathways Affected by Long-Term this compound Treatment
This protocol details the investigation of changes in key signaling proteins following prolonged exposure to this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified long-term duration (e.g., 72 hours), changing the medium with fresh compound as described in Protocol 1.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., actin) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI4KA Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Long-Term this compound Treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PI4KA sensitizes refractory leukemia to chemotherapy by modulating the ERK/AMPK/OXPHOS axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasticity of PI4KIIIα interactions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-F1 Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper storage, handling, and utilization of the GSK-F1 compound, a potent and selective inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA). The following protocols and data are intended to facilitate reproducible and effective research in studies involving this compound.
Compound Information
-
Name: this compound (also known as PI4KA inhibitor-F1)
-
CAS Number: 1402345-92-9
-
Molecular Formula: C₂₇H₁₈F₅N₅O₄S
-
Molecular Weight: 603.52 g/mol [1]
-
Mechanism of Action: this compound is a potent, ATP-competitive inhibitor of PI4KA, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. PI4P is a precursor to the critical signaling molecule phosphatidylinositol 4,5-bisphosphate (PIP2). By inhibiting PI4KA, this compound disrupts the PI4P and PIP2 pools, thereby affecting downstream signaling pathways such as the PI3K/AKT pathway. This mechanism of action has been shown to be crucial for the replication of Hepatitis C virus (HCV) and is also being investigated in the context of cancer.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Table 1: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Reconstitution:
For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Table 2: Solubility in DMSO
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 10 mM | 165.70 µL | 828.48 µL | 1.66 mL |
| 5 mM | 331.39 µL | 1.66 mL | 3.31 mL |
| 1 mM | 1.66 mL | 8.28 mL | 16.57 mL |
Sonication may be required to fully dissolve the compound.
In Vitro Activity
This compound has been demonstrated to be a potent inhibitor of PI4KA with selectivity over other PI3K isoforms.
Table 3: Kinase Inhibitory Potency
| Kinase | pIC₅₀ |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).[2][3]
Table 4: Antiviral Activity against Hepatitis C Virus (HCV) Replicons
| HCV Genotype | EC₅₀ (pM) |
| 1a (H77) | 58.5 |
| 1b (Con-1 ET) | 7.4 |
| 2a (JFH-1) | 53.8 |
EC₅₀ is the half-maximal effective concentration.[4]
Experimental Protocols
In Vitro HCV Replicon Assay
This protocol describes a method to assess the antiviral activity of this compound against HCV using a replicon system.
Materials:
-
Huh7.5 cells harboring an HCV replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), nonessential amino acids, and penicillin-streptomycin
-
This compound compound
-
DMSO (vehicle control)
-
96-well or 384-well assay plates
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh7.5 replicon cells into 96-well or 384-well plates at a density of approximately 5,000 to 10,000 cells per well.[5] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The luminescence intensity is proportional to the level of HCV replicon replication.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound.
Materials:
-
Appropriate mouse model (e.g., humanized liver mouse model for HCV studies)
-
This compound compound
-
Vehicle for oral administration (e.g., 30% Solutol in polyethylene glycol)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue collection supplies
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle. Ensure the compound is fully dissolved.
-
Dosing: Administer this compound orally (p.o.) to the mice at the desired dosage. A dosage range of 3-40 mg/kg/day, administered twice daily, has been used in previous studies.[2] A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Body weight should be recorded regularly.
-
Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis and/or viral load determination. At the end of the study, euthanize the animals and collect relevant tissues for analysis.
-
Endpoint Analysis: Analyze the collected samples to determine the efficacy of this compound. For HCV studies, this would involve measuring HCV RNA levels in the plasma and liver.
-
Data Analysis: Compare the treatment groups to the vehicle control group to determine the statistical significance of any observed effects.
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI4KA Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflows for this compound Evaluation.
References
- 1. This compound | PI4K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK'963 (RIPK1 Inhibitor) in Host-Pathogen Interaction Studies
Introduction
While the query specified "GSK-F1," it is highly probable that the intended compound of interest is GSK'963 , a potent and highly selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). GSK'963 has emerged as a critical tool for studying the role of RIPK1-mediated signaling in various cellular processes, including inflammation and programmed cell death, which are central to host-pathogen interactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of GSK'963 in studying these interactions.
Mechanism of Action
GSK'963 functions as an ATP-competitive inhibitor of RIPK1's kinase activity. RIPK1 is a serine/threonine kinase that plays a dual role as a scaffold and a kinase in cellular signaling pathways initiated by death receptors (e.g., TNFR1) and pattern recognition receptors (PRRs) that sense pathogen-associated molecular patterns (PAMPs). The kinase activity of RIPK1 is essential for the induction of a form of programmed necrosis called necroptosis, a pro-inflammatory cell death pathway. By inhibiting the kinase function of RIPK1, GSK'963 effectively blocks the necroptotic signaling cascade, making it a valuable tool to dissect the role of this cell death pathway in response to infection.
Quantitative Data
The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of GSK'963.
Table 1: In Vitro Potency of GSK'963
| Target/Assay | Species | IC50/EC50 | Reference(s) |
| RIPK1 Kinase Activity (FP binding assay) | Not Specified | 29 nM | |
| Necroptosis (TNF + zVAD) in L929 cells | Murine | 1 nM | |
| Necroptosis (TNF + zVAD) in U937 cells | Human | 4 nM | |
| Necroptosis in Bone Marrow-Derived Macrophages (BMDMs) | Murine | 3 nM |
Table 2: In Vivo Data for GSK'963 in a Murine Model of TNF-induced Sterile Shock
| Parameter | Value | Reference(s) |
| Animal Model | C57BL/6 mice | |
| Administration Route | Intraperitoneal (i.p.) | |
| Effective Dose | 0.2 - 2 mg/kg | |
| Pharmacokinetic Profile (10 mg/kg, i.p.) | Cmax: ~300 ng/mL, T1/2: ~4 hours |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling in Host-Pathogen Interactions
The following diagram illustrates the central role of RIPK1 in signaling pathways activated by pathogens and the inhibitory action of GSK'963. Pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria and double-stranded RNA (dsRNA) from viruses can activate Toll-like receptors (TLRs), leading to the recruitment and activation of RIPK1. This can result in either pro-survival NF-κB signaling or, under certain conditions, necroptotic cell death.
Caption: RIPK1 signaling pathway in response to pathogens and the inhibitory action of GSK'963.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for investigating the effect of GSK'963 on pathogen-induced cell death in vitro.
Application Notes and Protocols for Measuring PI4KA Inhibition by GSK-F1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase alpha (PI4KA) is a critical enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This product is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule involved in a multitude of cellular processes including membrane trafficking, cytoskeletal organization, and signal transduction.[1] Dysregulation of PI4KA activity has been implicated in various diseases, including cancer and viral infections such as Hepatitis C, making it an attractive target for therapeutic intervention.
GSK-F1 is a potent and selective inhibitor of PI4KA. Understanding its mechanism of action and accurately quantifying its inhibitory effects are crucial for drug development and basic research. These application notes provide detailed protocols for three key assays to measure the inhibition of PI4KA by this compound: a biochemical enzymatic assay (ADP-Glo™), a radiometric enzymatic assay, and a cell-based assay monitoring plasma membrane PIP2 levels.
PI4KA Signaling Pathway
PI4KA is recruited to the plasma membrane to exert its function. This recruitment is a multi-step process involving several key proteins. The EFR3 protein acts as a scaffold at the plasma membrane, which in turn recruits a complex of TTC7 and FAM126. This complex then recruits PI4KA to the plasma membrane, enabling it to phosphorylate PI to PI4P. PI4P is subsequently phosphorylated by PIP5K to generate PIP2.
Data Presentation: this compound Inhibition Profile
The inhibitory activity of this compound against PI4KA and a panel of other kinases has been determined using various assays. The data is summarized below for easy comparison. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Target Kinase | Assay Type | pIC50 | IC50 (nM) | Reference |
| PI4KA | Enzymatic | 8.0 | 10 | [2] |
| PI4KB | Enzymatic | 5.9 | 1260 | [2] |
| PI3KA | Enzymatic | 5.8 | 1585 | [2] |
| PI3KB | Enzymatic | 5.9 | 1260 | [2] |
| PI3KG | Enzymatic | 5.9 | 1260 | [2] |
| PI3KD | Enzymatic | 6.4 | 398 | [2] |
| PI4KA | Cellular (PIP2 Resynthesis) | ~8.5 (for GSK-A1) | ~3 (for GSK-A1) | [1] |
Note: The cellular IC50 value is for GSK-A1, a close analog of this compound, and is provided as a reference for expected cellular potency.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for PI4KA Inhibition (ADP-Glo™ Assay)
This protocol describes a non-radioactive, luminescence-based assay to measure PI4KA activity and its inhibition by this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Materials:
-
Recombinant human PI4KA enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI4KA enzyme in kinase buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing PI substrate and ATP in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay for PI4KA Inhibition
This protocol provides a highly sensitive method to measure the direct transfer of a radiolabeled phosphate from ATP to the PI substrate by PI4KA.
Experimental Workflow:
Materials:
-
Recombinant human PI4KA enzyme
-
Phosphatidylinositol (PI) substrate
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Kinase Reaction:
-
In a microfuge tube, combine the kinase reaction buffer, PI substrate, and the desired concentration of this compound or DMSO control.
-
Add the PI4KA enzyme and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
-
Reaction Termination and Spotting:
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.
-
-
Washing:
-
Allow the spots to dry.
-
Wash the filter paper three to four times for 5-10 minutes each in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the filter paper air dry.
-
-
Quantification:
-
Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Alternatively, expose the filter paper to a phosphor screen and quantify the signal using a phosphorimager.
-
-
Data Analysis: Determine the amount of ³²P incorporated into the PI substrate for each this compound concentration and calculate the IC50 value.
Protocol 3: Cell-Based Assay for PI4KA Inhibition using a PIP2 Biosensor
This protocol describes a method to assess the effect of this compound on PI4KA activity in living cells by monitoring the levels of plasma membrane PIP2 using a fluorescent biosensor, the pleckstrin homology (PH) domain of phospholipase C delta 1 fused to Green Fluorescent Protein (PLCδ1-PH-GFP).
Experimental Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
PLCδ1-PH-GFP plasmid DNA
-
Transfection reagent
-
This compound
-
GPCR agonist (e.g., Angiotensin II for cells expressing the AT1 receptor)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Transfect the cells with the PLCδ1-PH-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Inhibitor Treatment and Stimulation:
-
Plate the transfected cells in a glass-bottom imaging dish.
-
Prior to imaging, replace the culture medium with an imaging buffer.
-
Treat the cells with various concentrations of this compound or a DMSO control for a predetermined amount of time (e.g., 10-30 minutes).
-
Place the dish on the stage of a confocal microscope.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images of the cells. The PLCδ1-PH-GFP should be localized to the plasma membrane.
-
Stimulate the cells with a GPCR agonist to activate phospholipase C (PLC), which will hydrolyze PIP2, causing the translocation of the biosensor from the plasma membrane to the cytosol.
-
Acquire a time-lapse series of images to monitor the translocation of the biosensor and its subsequent return to the plasma membrane as PIP2 is resynthesized.
-
-
Image Analysis:
-
For each cell at each time point, measure the mean fluorescence intensity at the plasma membrane and in the cytosol.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence. A decrease in this ratio indicates PIP2 depletion.
-
Plot the change in the plasma membrane to cytosol fluorescence ratio over time for each this compound concentration.
-
-
Data Analysis:
-
Determine the rate of PIP2 resynthesis following agonist stimulation in the presence of different concentrations of this compound.
-
Calculate the IC50 of this compound for the inhibition of PIP2 resynthesis.
-
Conclusion
The assays described in these application notes provide a comprehensive toolkit for characterizing the inhibitory activity of this compound against PI4KA. The in vitro enzymatic assays offer a direct measure of enzyme inhibition and are suitable for high-throughput screening and detailed kinetic analysis. The cell-based assay provides a more physiologically relevant assessment of compound activity by measuring its effect on the target in a cellular context. By employing these methods, researchers can gain valuable insights into the mechanism of action of this compound and other PI4KA inhibitors, facilitating the development of novel therapeutics targeting this important kinase.
References
Troubleshooting & Optimization
GSK-F1 solubility issues and solutions
Welcome to the technical support center for GSK-F1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).[1] It is often used in research related to Hepatitis C virus (HCV) infection, as PI4KA is a critical host factor for HCV replication.[1]
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3][4]
Q3: What is the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers. It is advisable to consult the certificate of analysis for your specific batch. The table below summarizes the available data.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in DMSO. For detailed steps, please refer to the Experimental Protocols section. Warming and sonication may be necessary to achieve complete dissolution.[3]
Q5: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Troubleshooting Guide
Issue 1: I'm having trouble dissolving this compound in DMSO.
-
Question: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?
-
Answer: It is not uncommon for high concentrations of this compound to require additional steps for complete dissolution. Gentle warming of the solution (e.g., to 37°C) and sonication are often recommended to facilitate dissolution.[3] Be sure to vortex the solution thoroughly after these steps.
Issue 2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay.
-
Question: When I add my this compound DMSO stock to my cell culture media, the solution becomes cloudy or I can see visible precipitate. What is causing this and how can I prevent it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[5][6][7] Here are several strategies to address this:
-
Lower the Final Concentration: If your experimental design allows, working with a lower final concentration of this compound might prevent precipitation.[6]
-
Optimize Your Dilution Technique:
-
Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media.[5][6]
-
Rapid Mixing: Add the stock solution slowly and dropwise to the vortex of the media while gently swirling to ensure rapid and even dispersion.[7]
-
-
Use of Serum: If you are using serum-free media, the presence of serum can help to bind and solubilize hydrophobic compounds.[5][6]
-
Consider Co-solvents: For particularly challenging situations, a co-solvent system might be necessary. However, the compatibility of any co-solvent with your specific experimental system must be validated.
-
Issue 3: I'm observing inconsistent results in my experiments.
-
Question: My experimental results with this compound are not consistent. Could this be related to solubility?
-
Answer: Yes, poor aqueous solubility can lead to inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[8] Carefully inspect your diluted solutions for any signs of precipitation before adding them to your experiment. If you suspect microprecipitates, you can try to filter the final diluted solution, though this may reduce the final concentration.[7]
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Recommended Aid | Source |
| 22.5 | 37.28 | Sonication | [3] |
Note: The molecular weight of this compound is 603.52 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it into a sterile vial. For a 10 mM stock solution, you will need 6.035 mg of this compound per 1 mL of DMSO.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.
-
Following warming, vortex the solution again.
-
If dissolution is still incomplete, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Mandatory Visualizations
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: The PI3K/Akt/mTOR signaling pathway and the role of PI4KA.
References
Technical Support Center: Troubleshooting GSK-F1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the PI4KA inhibitor, GSK-F1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, orally active inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA).[1][2] However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. Known off-targets include other lipid kinases such as PI4Kβ and various isoforms of Phosphoinositide 3-Kinase (PI3K).[1]
Q2: I am observing a phenotype that is inconsistent with PI4KA inhibition. What are the possible causes?
Unexpected phenotypes can arise from several factors:
-
Off-target effects: this compound may be inhibiting one or more other kinases that are contributing to the observed cellular response.
-
Activation of compensatory signaling pathways: The cell may adapt to the inhibition of PI4KA by upregulating parallel or downstream pathways.
-
Experimental artifacts: Issues such as inhibitor instability, incorrect dosage, or cell line-specific effects can lead to misleading results.
Q3: How can I determine if the observed phenotype is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical step in data interpretation. Here are several strategies:
-
Use a structurally unrelated inhibitor: Employ another PI4KA inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of PI4KA in your cells. If the phenotype is reversed in the presence of this compound, it is likely an on-target effect.
-
Dose-response analysis: Compare the concentration of this compound at which the unexpected phenotype is observed with its IC50 for PI4KA. A significant discrepancy may suggest an off-target effect.[3]
-
Kinome profiling: A comprehensive kinome scan is the most direct method to identify other potential kinase targets of this compound.[3]
Q4: What are the potential downstream consequences of PI4KA inhibition that I should monitor in my experiments?
PI4KA catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane.[4][5] PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial signaling molecule.[6] Therefore, inhibition of PI4KA can lead to a reduction in both PI4P and PIP2 levels, which can impact downstream signaling pathways, including the PI3K/Akt pathway.[7][8]
Quantitative Data: this compound Target Selectivity
The following table summarizes the known inhibitory activity of this compound against its primary target and several off-targets, presented as pIC50 values. A higher pIC50 value indicates greater potency.
| Target | pIC50 |
| PI4KA | 8.0 |
| PI3Kδ | 6.4 |
| PI4Kβ | 5.9 |
| PI3Kβ | 5.9 |
| PI3Kγ | 5.9 |
| PI3Kα | 5.8 |
| Data sourced from MedchemExpress and AbMole BioScience.[1][9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of purified kinases to identify potential off-targets.
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
This compound (and other control inhibitors)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, its corresponding substrate, and kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3][10][11][12]
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol can be used to assess the impact of this compound on the PI3K/Akt signaling pathway, a known off-target pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[13][14][15][16][17]
Protocol 3: Cellular Assay for Measuring Plasma Membrane PIP2 Levels
This protocol describes a method to assess the effect of this compound on the levels of PIP2, a downstream product of the PI4KA pathway, in living cells.
Materials:
-
Cell line of interest (e.g., PC3 cells)
-
PLCδ1-PH-GFP plasmid DNA (a biosensor for PIP2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect cells with the PLCδ1-PH-GFP plasmid DNA according to the manufacturer's protocol.
-
Cell Treatment: 24 hours post-transfection, treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Fixation and Imaging: Fix the cells and mount them on slides.
-
Image Acquisition and Analysis: Acquire fluorescence images using a microscope. The localization of the GFP signal at the plasma membrane corresponds to the level of PIP2. Quantify the fluorescence intensity at the plasma membrane to determine the relative change in PIP2 levels upon this compound treatment.[8][18]
Visualizations
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI4K | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PI4KA - Wikipedia [en.wikipedia.org]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. "Inhibiting Phosphatidylinositol 4-Kinase IIIalpha with this compound Reduces the Plasma Memb . . ." by Codrut Radoiu, Diego Sbrissa et al. [digitalcommons.wayne.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of PIP2 metabolism and KCNQ2/3 channel regulation studied with a voltage-sensitive phosphatase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK-F1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing the PI4KA inhibitor, GSK-F1, in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure data integrity and reliable experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA).[1] Its primary mechanism of action is the inhibition of PI4KA, an enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is a crucial step in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in the plasma membrane.[2][3] By inhibiting PI4KA, this compound disrupts the maintenance of plasma membrane PIP2 levels, which can impact various cellular processes, including signal transduction and vesicle trafficking. This compound is under investigation for its potential antiviral activity, particularly against the Hepatitis C Virus (HCV), which relies on host PI4KA for its replication.[1]
Q2: What is a recommended starting dose for this compound in mice and what is the appropriate vehicle for oral administration?
A2: Based on published toxicity studies in mice, a dosage range of 3 to 40 mg/kg/day, administered orally (p.o.) twice daily, has been evaluated.[1][2] For initial in vivo efficacy studies, it is advisable to start with a lower dose, such as 3-10 mg/kg/day, and escalate based on tolerability and desired pharmacodynamic effect.
A recommended vehicle for oral gavage of this compound is a solution of 30% Solutol HS 15 and 70% polyethylene glycol (PEG) .[2]
Q3: What are the known in vivo toxicities associated with this compound?
A3: In a 14-day oral toxicity study in mice, this compound administration at doses of 3-40 mg/kg/day (administered twice daily) resulted in dose-dependent adverse effects.[1][2] At higher doses, observed toxicities included gastrointestinal abnormalities.[1] It is crucial to conduct thorough toxicity assessments in your specific animal model and experimental conditions.
Q4: Are there any publicly available pharmacokinetic data for this compound in rodents?
Q5: How can I assess the pharmacodynamic effect of this compound in vivo?
A5: The primary pharmacodynamic effect of this compound is the inhibition of PI4KA, leading to a reduction in phosphatidylinositol 4,5-bisphosphate (PIP2) levels in the plasma membrane. Therefore, a key pharmacodynamic biomarker is the quantification of PIP2 in target tissues. This can be achieved through methods such as ELISA or mass spectrometry on tissue lysates. For a detailed methodology, please refer to the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate Dosing: The administered dose may be too low to achieve sufficient target engagement. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose. 2. Pharmacodynamic (PD) Analysis: Measure PIP2 levels in the target tissue at various doses to correlate target engagement with the biological effect. |
| Poor Bioavailability: The compound may not be adequately absorbed. | 1. Formulation Check: Ensure the vehicle is prepared correctly and the compound is fully dissolved or uniformly suspended. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma concentration of this compound over time after oral administration. | |
| High Variability in Animal Responses | Inconsistent Formulation: Improperly prepared vehicle or incomplete dissolution/suspension of this compound can lead to variable dosing. | 1. Standardize Formulation Preparation: Prepare the formulation fresh for each experiment and ensure thorough mixing before each administration. 2. Vehicle Controls: Always include a vehicle-only control group to ensure observed effects are compound-specific. |
| Inaccurate Dosing: Variations in animal weight or administration technique can lead to inconsistent dosing. | 1. Accurate Animal Weight: Weigh animals immediately before dosing to calculate the precise volume for administration. 2. Consistent Administration Technique: Ensure all personnel are trained and use a consistent oral gavage technique. | |
| Unexpected Toxicity or Adverse Effects | Dose Too High: The administered dose may be approaching the maximum tolerated dose (MTD). | 1. Dose Reduction: Test lower doses to identify a therapeutic window with an acceptable safety profile. 2. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, gastrointestinal distress). |
| Vehicle-Related Toxicity: The delivery vehicle itself may be causing adverse effects. | 1. Assess Vehicle Toxicity: Administer the vehicle alone to a control group of animals and monitor for any adverse reactions. |
Data Presentation
Table 1: In Vivo Dosage and Observed Effects of this compound in Mice
| Parameter | Value | Reference |
| Species | Mouse | [1][2] |
| Dosage Range | 3 - 40 mg/kg/day | [1][2] |
| Administration Route | Oral (p.o.), twice daily | [1][2] |
| Vehicle | 30% Solutol, 70% Polyethylene Glycol | [2] |
| Observed Effects | Gastrointestinal abnormalities, and at higher doses, potential for mortality. | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Reference |
| Cmax | Data not publicly available | - | - |
| Tmax | Data not publicly available | - | - |
| Half-life (t½) | Data not publicly available | - | - |
| Bioavailability | Data not publicly available | - | - |
| General Observation | (S)-GSK-F1 exhibits "moderate pharmacokinetic characters" | Rat | |
| Researchers are advised to perform their own pharmacokinetic studies to determine these parameters in their specific model. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Materials:
-
This compound powder
-
Solutol HS 15
-
Polyethylene glycol (PEG), average molecular weight 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare the vehicle by mixing 30% Solutol HS 15 and 70% polyethylene glycol (e.g., for 10 mL of vehicle, mix 3 mL of Solutol with 7 mL of PEG400).
-
Warm the vehicle slightly (e.g., to 37°C) to aid in dissolution.
-
Add the calculated amount of this compound powder to the warmed vehicle.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, sonicate briefly.
-
Prepare the formulation fresh before each use and store protected from light.
-
Protocol 2: In Vivo Dosing and Monitoring
-
Animals:
-
Select the appropriate mouse strain, age, and sex for your study.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume of the this compound formulation to administer.
-
Administer the formulation via oral gavage using an appropriately sized feeding needle.
-
For a twice-daily dosing regimen, administer the doses approximately 6-12 hours apart.[2]
-
Include a control group that receives the vehicle only.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in appearance (e.g., ruffled fur), and behavioral changes.
-
Record all observations meticulously.
-
Protocol 3: Pharmacodynamic Analysis - Measurement of Tissue PIP2 Levels
-
Tissue Collection and Processing:
-
At the desired time point after the final dose of this compound, euthanize the animals according to approved protocols.
-
Rapidly excise the target tissue (e.g., liver, tumor) and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until analysis.
-
For analysis, weigh the frozen tissue and homogenize it in an appropriate ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
-
PIP2 Quantification (ELISA-based method):
-
Use a commercially available PIP2 ELISA kit.
-
Follow the manufacturer's instructions for sample preparation, standard curve generation, and assay procedure.
-
Briefly, the assay typically involves the extraction of lipids from the tissue homogenate, followed by a competitive ELISA where the amount of PIP2 in the sample is determined by its ability to compete with a labeled PIP2 for binding to a PIP2-specific antibody.
-
Read the absorbance on a plate reader and calculate the concentration of PIP2 in your samples based on the standard curve.
-
Normalize the PIP2 concentration to the total protein concentration of the tissue lysate.
-
Visualizations
Caption: PI4KA Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Logic for this compound In Vivo Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and genetic targeting of the PI4KA enzyme reveals its important role in maintaining plasma membrane phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing GSK-F1 Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by GSK-F1, a potent inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA), with a pIC50 of 8.0.[1][2] PI4KA is a critical enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This PI4P pool is a precursor for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling lipid.[2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity is a potential and observed outcome of this compound treatment. In vivo studies in mice have shown that oral administration of this compound can lead to dose-dependent adverse effects, including gastrointestinal abnormalities and, at higher doses, death.[1][2] In vitro, the inhibition of PI4KA can disrupt essential cellular processes, leading to cell death.
Q3: What is the primary mechanism of this compound induced cytotoxicity?
A3: The primary mechanism of this compound induced cytotoxicity is believed to be the depletion of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) at the plasma membrane.[2] Inhibition of PI4KA by this compound disrupts the synthesis of the PI4P precursor pool, leading to reduced PtdIns(4,5)P2 levels. PtdIns(4,5)P2 is a crucial signaling molecule and its depletion can trigger pro-apoptotic signaling pathways, ultimately leading to programmed cell death.[3] This depletion of PtdIns(4,5)P2 occurs upstream of caspase activation.[3]
Q4: What are the potential off-target effects of this compound?
A4: this compound exhibits some activity against other kinases, although it is most potent against PI4KA. Its pIC50 values for other kinases include 5.9 for PI4KB, 5.8 for PI3KA, 5.9 for PI3KB, 5.9 for PI3KG, and 6.4 for PI3KD.[1] These off-target activities, particularly against PI3K isoforms, could contribute to the overall cellular response and cytotoxicity, as the PI3K/Akt pathway is a critical regulator of cell survival.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in your cell line.
| Potential Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to PI4KA inhibition. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. |
| Incorrect Compound Concentration | Double-check all calculations for dilutions and the final concentration of this compound in your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically <0.1%). Run a vehicle-only control. |
| Compound Instability | This compound may degrade in culture medium over time. For long-term experiments, consider refreshing the medium with a freshly prepared this compound solution every 24-48 hours. |
| Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Stressed or overly confluent cells can be more sensitive to treatment. |
Issue 2: Differentiating between cytotoxic and cytostatic effects.
| Experimental Approach | Expected Outcome for Cytotoxicity | Expected Outcome for Cytostaticity |
| Cell Viability and Cell Count Analysis | A decrease in the percentage of viable cells and a reduction in the total cell number over time. | The total cell number plateaus, while the percentage of viable cells remains high. |
Quantitative Data Summary
While specific in vitro cytotoxicity IC50 values for this compound are not widely published, the following table provides illustrative IC50 values based on the known potency of the compound and general observations with other kinase inhibitors. Note: These values are for demonstration purposes and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 0.5 - 5 |
| HepG2 | Liver Cancer | 1 - 10 |
| A549 | Lung Cancer | 2 - 15 |
The pIC50 of this compound for its primary target, PI4KA, is 8.0, which corresponds to an IC50 of 10 nM.[1] The difference between enzymatic inhibition and cellular cytotoxicity is expected due to factors like cell permeability, metabolism, and engagement of downstream signaling pathways.
Key Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Cells treated with this compound and controls
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing the substrate DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Prepare the reaction mixture containing the caspase-3 substrate as per the kit's protocol.
-
Add the reaction mixture to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[4][5][6]
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
This compound Induced Cytotoxicity Pathway
Caption: this compound inhibits PI4KA, leading to PtdIns(4,5)P2 depletion and apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
how to minimize GSK-F1 degradation in solution
Welcome to the technical support center for GSK-F1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light Exposure: Molecules with aromatic rings and certain functional groups can be prone to photodegradation upon exposure to light, especially UV light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of susceptible functional groups within the molecule.
-
Solvent: The choice of solvent and its purity are critical. While DMSO is a common solvent for this compound, the presence of water can facilitate hydrolysis.[1]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can introduce moisture and potentially lead to precipitation or degradation of the compound.[2][3]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] For long-term storage, it is advisable to prepare concentrated stock solutions in DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5]
Q3: How should I store this compound stock solutions for short-term and long-term use?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.
-
Powder: As a solid, this compound is stable for up to three years when stored at -20°C.[4]
-
In Solvent (DMSO):
Always protect solutions from light by using amber vials or by wrapping the vials in foil.
Q4: How can I determine if my this compound solution has degraded?
A4: A loss of biological activity in your experiments can be an indicator of compound degradation. To confirm this, analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to assess the purity of your this compound solution. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by providing mass information.[8]
Q5: Is it necessary to use antioxidants or other stabilizing agents in my this compound solutions?
A5: For routine in vitro experiments using freshly prepared dilutions from a stable DMSO stock, the addition of antioxidants is generally not necessary. However, if you are working with aqueous solutions for extended periods, or if you suspect oxidative degradation, the use of antioxidants or chelating agents might be beneficial. The compatibility and effectiveness of such agents would need to be determined empirically for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Prevention Steps |
| Loss of biological activity over time. | Chemical degradation of this compound (hydrolysis, oxidation, photolysis). | 1. Confirm the purity of your stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution from solid this compound. 3. Review your storage and handling procedures. Ensure solutions are stored at the correct temperature, protected from light, and that freeze-thaw cycles are minimized by using aliquots.[9] |
| Precipitate forms in the solution upon thawing or dilution. | Low solubility in the working buffer. Solvent has absorbed water, reducing solubility. Compound degradation into less soluble products. | 1. Gently warm the solution to room temperature and vortex to attempt redissolution. 2. Ensure the final concentration in your aqueous working solution does not exceed the solubility limit of this compound. 3. Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water absorption. 4. Prepare fresh dilutions for each experiment. |
| Color change observed in the solution. | Oxidation or another form of chemical degradation. | 1. Discard the solution. 2. Prepare a fresh solution. 3. If oxidation is suspected, consider preparing and storing solutions under an inert gas like argon or nitrogen. |
| Inconsistent experimental results. | Instability of this compound in the experimental medium (e.g., cell culture media). | 1. Perform a stability study of this compound in your specific experimental buffer or medium (see Experimental Protocols section). 2. Minimize the pre-incubation time of this compound in the experimental medium before starting your assay. |
Quantitative Data on this compound Stability
While specific quantitative data for this compound degradation under various stress conditions is not extensively available in the public domain, the following table provides an illustrative example of how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to determine the degradation kinetics of this compound under their specific experimental conditions.
| Condition | Parameter | Incubation Time | % this compound Remaining (Illustrative) |
| pH | pH 4.0 | 24 hours | 85% |
| pH 7.4 | 24 hours | 98% | |
| pH 9.0 | 24 hours | 95% | |
| Temperature | 4°C | 7 days | >99% |
| Room Temperature (25°C) | 7 days | 90% | |
| 37°C | 7 days | 80% | |
| Light Exposure | Ambient Light | 24 hours | 92% |
| Dark | 24 hours | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. Sonication may be used to aid dissolution.[4] e. Aliquot the stock solution into single-use amber vials. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solution (e.g., experimental buffer).
-
Preparation of Samples: a. Prepare a fresh solution of this compound in the desired buffer at the target concentration. b. Divide the solution into several aliquots for analysis at different time points and under different conditions (e.g., 37°C, room temperature, protected from light, exposed to light). c. Immediately analyze one aliquot to establish the initial concentration (T=0).
-
Incubation: a. Store the remaining aliquots under the specified conditions.
-
Sample Analysis: a. At each designated time point (e.g., 0, 2, 4, 8, 24 hours), retrieve an aliquot from each condition. b. Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable. c. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point by comparing the peak area of the this compound peak to the peak area at T=0. b. Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting this compound instability issues.
Caption: A streamlined workflow for assessing the stability of this compound using HPLC.
References
- 1. Stability through the ages: the GSK experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PI4K | TargetMol [targetmol.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Adverse Effects of GSK-F1 in Animal Models
Disclaimer: GSK-F1 is a hypothetical compound created for illustrative purposes. The following technical support guide is based on publicly available information on the preclinical adverse effects of multi-kinase inhibitors and is intended to serve as a representative example for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter adverse effects while working with the hypothetical multi-kinase inhibitor, this compound, in animal models.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during in vivo experiments with this compound.
Issue 1: Dermatological Toxicities in Rodent Models
-
Question: We are observing skin lesions, including papillomas and hyperkeratosis, on the muzzle and ears of rats treated with this compound at higher doses. How should we manage and interpret these findings?
-
Answer: Dermatological toxicities are a known class effect of some kinase inhibitors due to their impact on epidermal growth factor receptor (EGFR) signaling and other pathways involved in skin homeostasis.[1]
-
Management Strategies:
-
Dose Reduction: The most direct approach is to perform a dose-response study to identify the minimal effective dose that does not induce significant skin lesions.
-
Symptomatic Treatment: Consult with veterinary staff about topical emollients or other supportive care to manage the lesions, ensuring they do not become ulcerated or infected, which could confound study results.
-
Monitor for Progression: Document the onset and progression of the lesions with photographs and a scoring system. Note whether they are reversible after a drug-free recovery period.[1]
-
-
Interpretation:
-
These findings may be related to the on-target or off-target pharmacology of this compound. It is crucial to correlate the skin lesions with the pharmacokinetic profile of the drug.
-
Histopathological analysis of skin biopsies is essential to characterize the nature of the lesions (e.g., inflammation, acanthosis, papilloma) and to help elucidate the underlying mechanism.[1]
-
-
Issue 2: Gastrointestinal Disturbances in Canine Models
-
Question: In our 4-week canine study, dogs receiving mid-to-high doses of this compound are exhibiting mild to moderate diarrhea and decreased food intake. What are the recommended steps to address this?
-
Answer: Gastrointestinal (GI) side effects are common with orally administered kinase inhibitors.[2][3]
-
Management Strategies:
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food consumption. Wet food or a mash can help maintain hydration and caloric intake.
-
Dosing with Food: If not contraindicated by the study protocol, administering this compound with a small meal may help reduce direct GI irritation.
-
Supportive Veterinary Care: Work with the veterinary team to manage diarrhea and prevent dehydration. This may include fluid therapy if necessary.
-
Dose Fractionation: If the protocol allows, consider splitting the daily dose into two administrations to reduce the peak plasma concentration (Cmax) and potentially lessen GI upset.
-
-
Issue 3: Cardiovascular Changes in Non-Rodent Models
-
Question: We have noted a dose-dependent increase in blood pressure and some ECG changes (QTc prolongation) in our beagle dog telemetry study with this compound. Is this a cause for immediate concern?
-
Answer: Cardiovascular effects, including hypertension and QT interval prolongation, are significant safety concerns with many tyrosine kinase inhibitors, often related to inhibition of VEGFR and other kinases.[4][5][6]
-
Monitoring and Investigation:
-
Continuous Monitoring: For animals on telemetry, continue to closely monitor blood pressure and ECG parameters.
-
Dose-Limiting Toxicity: These findings may represent a dose-limiting toxicity. It is critical to establish the No-Observed-Adverse-Effect Level (NOAEL) for these cardiovascular parameters.
-
Biomarkers: Measure cardiac biomarkers such as troponin I (cTnI) in plasma at baseline and at various time points post-dose to assess for any myocardial injury.[5][7]
-
Mechanism of Action: The observed effects are likely linked to the inhibition of key signaling pathways in vascular endothelial cells and cardiomyocytes. Further in vitro assays could help to de-risk these findings by assessing the effect of this compound on relevant ion channels (e.g., hERG).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it relate to observed toxicities?
A1: this compound is a multi-targeted tyrosine kinase inhibitor, hypothetically designed to inhibit key drivers of tumor growth and angiogenesis such as VEGFR, PDGFR, and BRAF. Many of the observed adverse effects are likely mechanism-based, arising from the inhibition of these same pathways in healthy tissues. For example, hypertension is often associated with VEGFR inhibition, while dermatological toxicities can be linked to effects on EGFR or BRAF pathways in the skin.[1][3][6]
Q2: What are the most common target organs for toxicity with kinase inhibitors like this compound in preclinical studies?
A2: Based on preclinical studies of similar compounds, the most common target organs of toxicity for multi-kinase inhibitors include the skin, gastrointestinal tract, heart, liver, and male reproductive organs.[1] Effects can manifest as inflammation, cellular degeneration, or changes in organ weight and histology.[1]
Q3: How can we distinguish between on-target and off-target toxicities of this compound?
A3: Differentiating on-target from off-target effects can be challenging. A key strategy is to use a combination of in vitro and in vivo models. Comparing the toxicity profile of this compound with other inhibitors that have different selectivity profiles can provide insights. Additionally, developing a "pharmacologically-dead" version of this compound that does not engage the primary targets can help identify off-target effects in cellular assays. Kinome-wide screening can also reveal unintended targets.[8][9]
Q4: What is the importance of toxicokinetic (TK) analysis in our animal studies?
A4: Toxicokinetic analysis is crucial as it relates the observed toxicities to the systemic exposure of the drug. By measuring plasma concentrations of this compound at different time points, you can determine key parameters like Cmax, AUC, and trough levels. This allows you to establish a relationship between drug exposure and the severity of adverse effects, which is essential for determining a safe starting dose for clinical trials.[10][11]
Data Presentation
Table 1: Summary of Hypothetical Dose-Dependent Adverse Findings for this compound in a 4-Week Rat Study
| Dose Group (mg/kg/day) | Key Clinical Observations | Notable Changes in Hematology | Notable Changes in Clinical Chemistry | Key Histopathological Findings |
| 0 (Vehicle) | No remarkable findings | Within normal limits | Within normal limits | No remarkable findings |
| 10 | Mild, transient alopecia in 2/10 males | Within normal limits | Within normal limits | Minimal follicular atrophy in the skin |
| 30 | Alopecia, mild hyperkeratosis on ears and tail | Slight decrease in lymphocytes | Mild elevation in Alanine Aminotransferase (ALT) | Mild to moderate follicular atrophy and epidermal hyperplasia |
| 100 | Pronounced hyperkeratosis, papillomas on muzzle, weight loss | Anemia (decreased RBC, HGB, HCT), neutrophilia | Moderate elevation in ALT and Aspartate Aminotransferase (AST) | Moderate to severe skin lesions, mild centrilobular hypertrophy in the liver |
Table 2: Summary of Hypothetical Cardiovascular Findings for this compound in a 4-Week Beagle Dog Telemetry Study
| Dose Group (mg/kg/day) | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in QTc Interval (ms) | Plasma Troponin I (cTnI) Elevation | Key Histopathological Findings (Heart) |
| 0 (Vehicle) | +2 ± 3 | +5 ± 4 | None | No remarkable findings |
| 5 | +15 ± 5 | +12 ± 6 | None | No remarkable findings |
| 15 | +35 ± 8 | +25 ± 7 | Transient, mild elevation in 1/4 dogs | Minimal myofiber degeneration in 1/4 dogs |
| 45 | +50 ± 10 | +40 ± 9 | Sustained, moderate elevation in 3/4 dogs | Mild to moderate multifocal myofiber degeneration and necrosis |
Experimental Protocols
Protocol 1: Rodent Dermal Toxicity Assessment
-
Animal Model: Sprague-Dawley rats (10/sex/group).
-
Dosing: this compound administered orally once daily for 28 days.
-
Clinical Observations:
-
Perform detailed clinical examinations twice daily.
-
Once weekly, perform a detailed dermatological assessment. Record the location, size, and severity of any skin lesions using a standardized scoring system. Take photographs to document findings.
-
-
Body Weight and Food Consumption: Record body weights weekly and food consumption daily.
-
Sample Collection: At termination, collect blood for hematology and clinical chemistry.
-
Histopathology:
-
Collect skin samples from affected areas (e.g., muzzle, ears) and unaffected areas for comparison.
-
Process tissues for histopathological examination. A veterinary pathologist should evaluate slides for evidence of acanthosis, hyperkeratosis, inflammation, and neoplastic changes.
-
Protocol 2: Canine Cardiovascular Monitoring
-
Animal Model: Beagle dogs (4/sex/group) surgically implanted with telemetry devices.
-
Dosing: this compound administered orally once daily for 28 days.
-
Telemetry Data Collection:
-
Continuously record ECG, blood pressure, and heart rate.
-
Collect data at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours) on Day 1 and weekly thereafter.
-
-
Data Analysis:
-
Calculate mean changes from baseline for key parameters (e.g., systolic and diastolic blood pressure, heart rate, QT interval).
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's).
-
-
Biomarker Analysis:
-
Collect plasma samples at baseline and weekly for cardiac troponin I (cTnI) analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a detailed gross necropsy with a focus on the cardiovascular system.
-
Collect heart tissue for histopathological examination, paying close attention to the valves and myocardium.[1]
-
Mandatory Visualization
References
- 1. vidiumah.com [vidiumah.com]
- 2. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise safety pharmacology studies of lapatinib for onco-cardiology assessed using in vivo canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationships between pazopanib exposure and clinical safety and efficacy in patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of GSK-F1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of GSK-F1, a potent PI4KA inhibitor. Given that this compound is soluble in DMSO but information on its aqueous solubility is limited, it is presumed to be a poorly water-soluble compound, a common challenge in drug development.[1][2][3][4] This guide offers strategies to overcome this limitation and ensure consistent and effective in vivo exposure for your research.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo study with this compound dissolved in a simple vehicle (e.g., saline) showed low and variable plasma concentrations. What is the likely cause?
A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility. When a compound with low water solubility is administered orally or via other routes that involve aqueous biological fluids, its dissolution can be slow and incomplete, leading to limited absorption into the systemic circulation.[5][6][7] This initial finding suggests that a formulation strategy to enhance the solubility and dissolution rate of this compound is necessary.
Q2: What are the primary formulation strategies to consider for a poorly water-soluble compound like this compound?
A2: For a compound like this compound, several formulation strategies can be employed to improve its bioavailability.[5][6][8][9] These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water to increase the drug's solubility.
-
Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate the drug, thereby increasing its solubility.
-
Lipid-based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8][10]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[8][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[5][7]
Q3: Where should I start with vehicle selection for my in vivo experiments with this compound?
A3: A tiered approach to vehicle selection is recommended. Start with simple, well-tolerated vehicles and progress to more complex formulations as needed. A suggested workflow is outlined below. It is crucial to assess the solubility of this compound in each potential vehicle to determine the most promising candidates for in vivo studies.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon administration.
Root Cause: This is a common issue when a drug is dissolved in a non-aqueous vehicle, and that vehicle is then introduced into an aqueous physiological environment. The organic solvent disperses, leading to a supersaturated state and subsequent precipitation of the poorly soluble drug.[12]
Solutions:
-
Optimize the Co-solvent System:
-
Increase the proportion of the organic co-solvent: However, be mindful of potential toxicity and vehicle effects on the animal model.
-
Add a surfactant: A surfactant can help to stabilize the drug in a micellar formulation upon dilution in aqueous fluids.
-
-
Consider a Lipid-Based Formulation:
Issue: Inconsistent results and high variability in plasma exposure between animals.
Root Cause: This can be a result of inconsistent drug dissolution and absorption, which is characteristic of poorly soluble compounds. The physiological state of each animal (e.g., fed vs. fasted) can also significantly impact the bioavailability of such drugs.
Solutions:
-
Refine the Formulation:
-
Particle Size Reduction: Milling this compound to a smaller and more uniform particle size can lead to more consistent dissolution.
-
Use of a Robust Formulation: A well-formulated SEDDS or solid dispersion can provide more consistent drug release and absorption, reducing inter-animal variability.
-
-
Standardize Experimental Conditions:
-
Ensure all animals are in the same fed or fasted state before dosing, as the presence of food can alter the gastrointestinal environment and affect drug absorption.
-
Data Presentation
For a systematic approach to formulation development, it is essential to quantify the solubility of this compound in various vehicles. The following table provides an example of how to structure this data for a hypothetical poorly soluble compound with characteristics similar to this compound.
| Vehicle/Formulation Component | Category | Maximum Solubility (mg/mL) | Remarks |
| Deionized Water | Aqueous | < 0.01 | Poorly soluble |
| Phosphate Buffered Saline (PBS) | Aqueous | < 0.01 | Poorly soluble |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 25 | Good solubility |
| Propylene Glycol | Co-solvent | 15 | Moderate solubility |
| DMSO | Co-solvent | >100 | High solubility, but potential for toxicity |
| 10% DMSO in Saline | Co-solvent System | 0.5 | Limited improvement |
| 40% PEG400 in Water | Co-solvent System | 5 | Significant improvement |
| 5% Tween 80 in Water | Surfactant Solution | 2 | Micellar solubilization |
| Corn Oil | Lipid | 1 | Low solubility |
| Labrasol® | Surfactant/Lipid | 30 | Good for lipid-based formulations |
| Self-Emulsifying Drug Delivery System (SEDDS) | Lipid-based Formulation | 50 | High loading capacity |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add the desired volume of the primary organic co-solvent (e.g., PEG400) to a sterile vial.
-
Add the this compound powder to the co-solvent.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
If required, add the aqueous component (e.g., sterile water or saline) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Select an oil (e.g., Labrafac™), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP) based on solubility and emulsification studies.
-
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in the desired ratio (e.g., 40:40:20).
-
Add the weighed this compound to the SEDDS vehicle.
-
Gently heat the mixture (e.g., to 40°C) and stir until a clear, homogenous solution is obtained.
-
To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a fine emulsion.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. This compound | PI4K | TargetMol [targetmol.com]
- 3. This compound | CAS 1402345-92-9 | SYNkinase | Biomol.com [biomol.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. future4200.com [future4200.com]
- 11. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
refining GSK-F1 treatment duration for optimal results
GSK-F1 Technical Support Center
Welcome to the technical resource hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Below you will find troubleshooting advice and frequently asked questions to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will depend on the cell line and the specific experimental endpoint. We advise performing a dose-response curve to determine the IC50 value for your specific model system.
Q2: How should I properly dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO. This stock solution should be stored at -20°C for long-term storage and can be kept at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Q3: At what time points should I assess target engagement after this compound treatment?
A3: Target engagement can be observed as early as 4 hours after treatment, with maximal inhibition of the F1 Kinase typically seen between 8 and 16 hours. We recommend a time-course experiment to determine the optimal treatment duration for your specific cell line and research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Viability/Low Efficacy | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Treatment duration is too short. | Increase the incubation time with this compound. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended. | |
| Incorrect drug preparation or storage. | Ensure this compound is fully dissolved in DMSO and stored correctly to maintain its activity. | |
| High Cytotoxicity/Off-Target Effects | This compound concentration is too high. | Reduce the concentration of this compound used in your experiments. |
| Prolonged treatment duration. | Shorten the incubation period. Assess cell viability at multiple time points. | |
| Variability Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Inconsistent this compound treatment conditions. | Standardize all treatment parameters, including concentration, duration, and media conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for F1 Kinase Pathway Inhibition
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., the IC50 value) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated F1 Kinase, total F1 Kinase, and downstream targets. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Visualizations
Caption: GFRK Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Logic for this compound Efficacy and Cytotoxicity.
Validation & Comparative
A Comparative Guide to GSK-F1 and GSK-A1: Potent Inhibitors of PI4KA
In the landscape of cell signaling and drug discovery, phosphatidylinositol 4-kinase alpha (PI4KA) has emerged as a critical therapeutic target, particularly in the context of hepatitis C virus (HCV) infection and oncology. This guide provides a detailed, objective comparison of two prominent PI4KA inhibitors, GSK-F1 and GSK-A1, for researchers, scientists, and drug development professionals. The following sections present a comprehensive analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Comparison
The inhibitory activities of this compound and GSK-A1 against PI4KA and other related kinases have been quantified to assess their potency and selectivity. The data, summarized in the tables below, is derived from various in vitro assays.
Inhibitory Potency (pIC50)
The pIC50 value, the negative logarithm of the half-maximal inhibitory concentration (IC50), is a common measure of inhibitor potency. A higher pIC50 value indicates a more potent inhibitor.
| Inhibitor | PI4KA | PI4KB | PI3KA | PI3KB | PI3KG | PI3KD |
| This compound | 8.0[1][2][3] | 5.9[1][2][3] | 5.8[1][2][3] | 5.9[1][2][3] | 5.9[1][2][3] | 6.4[1][2][3] |
| (S)-GSK-F1 | 8.3 | 6.0 | 5.6 | 5.1 | - | 5.6 |
| GSK-A1 | 8.5-9.8[4][5] | - | - | - | - | - |
Note: A higher pIC50 value indicates greater potency. Data for (S)-GSK-F1, the S-enantiomer of this compound, is included for additional context. Dashes indicate data not available from the searched sources.
Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by half.
| Inhibitor | Target/Process | IC50 | Cell Line |
| GSK-A1 | PtdIns(4,5)P2 resynthesis | ~3 nM[4][5][6] | HEK-AT1[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of experimental protocols used to characterize this compound and GSK-A1, based on the available information.
Kinase Inhibition Assay (for pIC50 Determination)
The pIC50 values for this compound and its enantiomer were likely determined using a biochemical assay that measures the enzymatic activity of the target kinases in the presence of varying concentrations of the inhibitor.
-
Enzyme and Substrate Preparation: Recombinant human PI4K and PI3K enzymes are purified. A suitable substrate, such as phosphatidylinositol (PI) for PI4K assays and phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K assays, is prepared in a reaction buffer.
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with the different concentrations of this compound.
-
Detection of Product: The reaction is stopped, and the phosphorylated product is separated and quantified. For radiolabeled assays, this can be done using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve, and the pIC50 is calculated as -log(IC50).
PtdIns(4,5)P2 Resynthesis Assay (for GSK-A1 IC50)
The IC50 of GSK-A1 for the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) was determined in HEK-AT1 cells.[6] This cellular assay assesses the ability of the inhibitor to block the pathway leading to PtdIns(4,5)P2 formation, where PI4KA plays a key role in generating the precursor phosphatidylinositol 4-phosphate (PI4P).
-
Cell Culture: HEK-AT1 cells are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with varying concentrations of GSK-A1 for a specified period.
-
Cell Lysis and Lipid Extraction: Cells are lysed, and lipids are extracted.
-
Quantification of PtdIns(4,5)P2: The levels of PtdIns(4,5)P2 are measured using techniques such as mass spectrometry or an ELISA-based method.
-
Data Analysis: The levels of PtdIns(4,5)P2 are normalized to a control (untreated cells) and plotted against the concentration of GSK-A1 to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound and GSK-A1 exert their effects by inhibiting PI4KA, a critical enzyme in the phosphoinositide signaling pathway. This pathway governs a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.
Caption: PI4KA signaling pathway and points of inhibition by this compound and GSK-A1.
The inhibition of PI4KA by this compound and GSK-A1 leads to a reduction in the cellular pool of PI4P.[4][5] This has significant downstream consequences. For instance, HCV replication is dependent on host cell PI4P, making PI4KA inhibitors potent antiviral agents.[5][7] Furthermore, PI4KA has been shown to modulate other critical signaling pathways, including the Hippo and PI3K/AKT pathways, which are involved in cell growth, proliferation, and survival.[4][5][8]
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel kinase inhibitor typically follows a structured workflow, from initial screening to in vivo evaluation.
Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.
Summary and Conclusion
Both this compound and GSK-A1 are potent inhibitors of PI4KA with demonstrated potential in antiviral research. GSK-A1 exhibits higher potency for PI4KA in cellular assays compared to the reported pIC50 of this compound in biochemical assays. This compound has been profiled against a broader panel of PI3K isoforms, providing a more detailed selectivity profile. The choice between these inhibitors will depend on the specific research question, the required potency and selectivity, and the experimental system being used. The data and protocols presented in this guide offer a solid foundation for making an informed decision for future research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-A1 | inhibitor of PI4KA | CAS# 1416334-69-4 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adipogen.com [adipogen.com]
- 7. GSK-A1 | PI4K | HCV Protease | TargetMol [targetmol.com]
- 8. TTC7B triggers the PI4KA-AKT1-RXRA-FTO axis and inhibits colon cancer cell proliferation by increasing RNA methylation [ijbs.com]
A Comparative Guide to the Validation of GSK-F1 as a Selective PI4KA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-F1, a known inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA), with other alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the validation of this compound as a selective research tool.
Performance Comparison of PI4KA Inhibitors
The selectivity of a chemical inhibitor is a critical factor in its utility as a research tool and a potential therapeutic agent. The following table summarizes the inhibitory potency of this compound and other commonly used PI4K and PI3K inhibitors against a panel of related kinases. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | PI4KA | PI4KB | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 8.0 [1][2] | 5.9 [1][2] | 5.8 [1][2] | 5.9 [1][2] | 5.9 [1][2] | 6.4 [1][2] |
| GSK-A1 | 8.5-9.8[3] | - | - | - | - | - |
| PIK-93 | - | 7.5 (IC50=19nM)[3] | 7.4 (IC50=39nM)[3] | - | 7.8 (IC50=16nM)[3] | - |
| AZ7 | 8.2[4] | <5.1 | <5.1 | - | - | <5.1 |
| PI-103 | - | - | 8.1 (IC50=8nM) | 7.1 (IC50=88nM) | 6.8 (IC50=150nM) | 7.3 (IC50=48nM) |
As the data indicates, this compound is a potent inhibitor of PI4KA with a pIC50 of 8.0.[1][2] Its potency against other tested kinases, including PI4KB and various Class I PI3K isoforms, is significantly lower, with pIC50 values ranging from 5.8 to 6.4.[1][2] This suggests a notable selectivity of this compound for PI4KA over these other lipid kinases. In comparison, GSK-A1 shows even higher potency for PI4KA.[3] PIK-93, while a potent PI4KB and PI3K inhibitor, has not been as thoroughly characterized against PI4KA in the available literature.[3] AZ7 also demonstrates high potency and selectivity for PI4KA.[4] PI-103 is a potent pan-Class I PI3K inhibitor and is included for comparison.
PI4KA Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the PI4KA signaling pathway and the experimental workflows used to validate its inhibition.
The diagram above illustrates the recruitment of PI4KA to the plasma membrane by EFR3 and the TTC7/FAM126 complex.[5] PI4KA then phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol-4-phosphate (PI4P). PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by PIP5K. PI(4,5)P2 is a critical signaling molecule that can be hydrolyzed by phospholipase C (PLC) to produce the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), or be phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling pathways such as the Akt pathway.[5][6] this compound selectively inhibits PI4KA, thereby blocking the production of PI4P and subsequent downstream signaling events.
The validation of this compound's inhibitory activity is typically performed using a biochemical kinase assay, as depicted in the workflow above. This involves incubating the purified PI4KA enzyme with its substrate (PI), ATP, and varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of product formed or the amount of ATP consumed.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols for key experiments used to validate the selectivity of kinase inhibitors.
In Vitro PI4KA Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human PI4KA
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of the assay plate, add the test compound.
-
Add the PI4KA enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The pIC50 is then calculated as -log(IC50).
-
In Vitro Radiometric PI4KA Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into the substrate.
Materials:
-
Purified recombinant human PI4KA
-
Phosphatidylinositol (PI) substrate
-
[γ-32P]ATP
-
This compound and other test compounds
-
Kinase reaction buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of inhibitors in DMSO.
-
Kinase Reaction:
-
In a reaction tube, combine the kinase reaction buffer, PI4KA enzyme, PI substrate, and the test compound.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a solution such as perchloric acid.
-
Extract the lipids using a chloroform/methanol mixture.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity of the lipid phase using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 and pIC50 values as described for the ADP-Glo™ assay.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Cultured cells expressing PI4KA
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration and incubate.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Analysis:
-
Quantify the amount of soluble PI4KA in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble PI4KA as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
This guide provides a framework for the validation of this compound as a selective PI4KA inhibitor. The presented data and protocols are intended to assist researchers in designing and interpreting their own experiments. For the most accurate and comprehensive validation, it is recommended to perform a broad kinase panel screening and utilize cellular target engagement assays in conjunction with biochemical assays.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. TTC7B triggers the PI4KA-AKT1-RXRA-FTO axis and inhibits colon cancer cell proliferation by increasing RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crucial role of phosphatidylinositol 4-kinase IIIα in development of zebrafish pectoral fin is linked to phosphoinositide 3-kinase and FGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-F1 and Other PI4K Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GSK-F1 with other notable Phosphatidylinositol 4-Kinase (PI4K) inhibitors. The following sections provide quantitative data on inhibitor performance, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling molecule and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2][3] These phosphoinositides are integral to membrane trafficking, cytoskeletal organization, and signal transduction.[1][4] The PI4K family is divided into two main classes: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ), with each isoform having distinct cellular localizations and functions.[1][5] Given their involvement in various diseases, including viral infections and cancer, PI4K inhibitors have emerged as valuable research tools and potential therapeutic agents.[1]
This compound is an orally active inhibitor of PI4KIIIα (also known as PI4KA) and is noted for its role in hepatitis C virus (HCV) research.[6] This guide provides a comparative analysis of this compound's inhibitory activity against various PI4K and PI3K isoforms alongside other well-characterized PI4K inhibitors.
Quantitative Comparison of PI4K Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected PI4K inhibitors against various PI4K and PI3K isoforms. The data is presented as pIC50 or IC50 values, which are common metrics for inhibitor efficacy. A higher pIC50 value and a lower IC50 value indicate greater potency.
| Inhibitor | Target | pIC50 | IC50 (nM) | Other Notable Targets (pIC50 / IC50) |
| This compound | PI4KA (PI4KIIIα) | 8.0 | - | PI4KB (5.9), PI3KA (5.8), PI3KB (5.9), PI3KG (5.9), PI3KD (6.4)[6] |
| (S)-GSK-F1 | PI4KA (PI4KIIIα) | 8.3 | - | PI4KB (6.0), PI4Kγ (5.6), PI3Kα (5.6), PI3Kβ (5.1), PI3Kδ (5.6) |
| GSK-A1 | PI4KA (PI4KIIIα) | 8.5-9.8 | ~3 | -[4] |
| AZ7 | PI4KA (PI4KIIIα) | 8.2 | - | >100-fold selectivity over PI4Kβ, PI3Kα and PIP5Kγ[2] |
| PIK-93 | PI4KB (PI4KIIIβ) | - | 19 | PI3Kγ (16 nM), PI3Kα (39 nM), PI4KIIIα (1.1 µM)[4][7] |
| UCB9608 | PI4KB (PI4KIIIβ) | - | 11 | Selective over PI3KC2 α, β, and γ[3][4] |
| PI4KIIIbeta-IN-10 | PI4KB (PI4KIIIβ) | - | 3.6 | -[3][4] |
| BF738735 | PI4KB (PI4KIIIβ) | - | 5.7 | PI4KIIIα (1.7 µM)[2][8][9] |
| T-00127_HEV1 | PI4KB (PI4KIIIβ) | - | 60 | -[2][4] |
| BQR-695 | PI4KB (PI4KIIIβ) | - | 80 (human) | P. falciparum PI4KIIIβ (3.5 nM)[3][5] |
| PI-273 | PI4KIIα | - | 470 | >30-fold selectivity over PI4KIIβ[10][11] |
| KDU691 | Parasite PI4K | - | 1.5 (P. vivax) | -[2] |
| AL-9 | PI4KIIIα | - | 570 | -[2] |
PI4K Signaling Pathway
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling pathway. PI4Ks phosphorylate phosphatidylinositol (PI) to produce phosphatidylinositol 4-phosphate (PI4P). PI4P can then be further phosphorylated by PIP5K to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Both PI4P and PI(4,5)P2 are critical second messengers that recruit and activate a multitude of downstream effector proteins, thereby regulating diverse cellular processes.
Caption: PI4K signaling pathway and points of inhibition.
Experimental Protocols
The inhibitory activities of PI4K inhibitors are commonly determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol: In Vitro PI4K Inhibition Assay using ADP-Glo™
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific PI4K isoform.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
- Substrate Solution: Prepare the lipid substrate, phosphatidylinositol (PI), in the kinase buffer. The substrate is often prepared as small unilamellar vesicles (SUVs) to ensure proper presentation to the enzyme.[10]
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific PI4K isoform.
- Enzyme Solution: Dilute the recombinant PI4K enzyme to the desired concentration in a suitable kinase dilution buffer.
- Test Compound: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then dilute further in kinase buffer.
- ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).
2. Kinase Reaction:
- In a 384-well plate, add the following components in order:
- Kinase Buffer
- Test Compound (at various concentrations) or DMSO (for control)
- Substrate Solution
- Enzyme Solution
- Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate the plate at room temperature or 30°C for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
3. ADP Detection:
- Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes in the dark.
4. Data Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing PI4K inhibitors.
Caption: A typical workflow for PI4K inhibitor discovery.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 3. PI4P And PI(4,5)P2 Are Essential But Independent Lipid Determinants Of Membrane Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uochb.cz [uochb.cz]
- 7. portlandpress.com [portlandpress.com]
- 8. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of GSK-F1: A Comparative Guide to its Cross-Reactivity with Other Kinases
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of GSK-F1, a potent and orally active inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), against a panel of other closely related lipid kinases. The data presented here, crucial for researchers in drug discovery and cell signaling, highlights the selectivity profile of this compound and offers insights into its potential off-target effects.
Executive Summary
This compound is a well-characterized inhibitor of PI4KA, a key enzyme in phosphoinositide signaling. Understanding its cross-reactivity is paramount for the accurate interpretation of experimental results and for the development of highly selective therapeutic agents. This guide summarizes the inhibitory potency of this compound against its primary target, PI4KA, and several other kinases, including PI4KB and various isoforms of PI3K. The presented data demonstrates that while this compound is a highly potent inhibitor of PI4KA, it also exhibits activity against other related kinases at higher concentrations.
Comparative Analysis of this compound Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of phosphoinositide kinases. The results, presented as pIC50 values, are summarized in the table below. A higher pIC50 value indicates greater potency.
| Kinase Target | pIC50 |
| PI4KA | 8.0 |
| PI4KB | 5.9 |
| PI3KA | 5.8 |
| PI3KB | 5.9 |
| PI3KG | 5.9 |
| PI3KD | 6.4 |
Data sourced from publicly available information.[1]
Experimental Methodologies
The determination of the inhibitory potency of this compound against various kinases typically involves robust biochemical assays. While the specific protocols for generating the data above are detailed in dedicated publications, a generalizable methodology for such cross-reactivity studies is outlined below.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) and subsequently the pIC50 of a compound against a specific kinase is through an in vitro kinase assay. One such widely used platform is the ADP-Glo™ Kinase Assay.
Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.
Procedure:
-
Reaction Setup: Purified recombinant kinase is incubated with the kinase substrate (e.g., phosphatidylinositol for lipid kinases), ATP, and varying concentrations of the test compound (this compound) in a suitable assay buffer. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50 value (in Molar).
Visualizing the Experimental and Biological Context
To further aid in the understanding of the experimental workflow and the relevant biological pathway, the following diagrams have been generated.
Caption: Workflow for determining kinase inhibitor potency.
Caption: PI4KA signaling pathway and point of inhibition.
References
Confirming On-Target Effects of GSK-F1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-F1, a known inhibitor of Phosphatidylinositol 4-Kinase Alpha (PI4KA), with a key alternative, GSK-A1. It includes detailed experimental protocols and data to facilitate the confirmation of on-target effects in a cellular context.
Introduction to this compound and its Target PI4KA
This compound is an orally active inhibitor of PI4KA, an enzyme crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4P serves as a precursor for phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which regulates a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2][3] The PI4KA signaling pathway is also implicated in the replication of several viruses, making it an attractive therapeutic target.[4]
Performance Comparison: this compound vs. GSK-A1
Both this compound and GSK-A1 are potent inhibitors of PI4KA. The following table summarizes their reported inhibitory activities. It is important to note that these values may have been determined in different experimental settings and should be used as a reference for relative potency.
| Compound | Target | pIC50 | Other Kinases Inhibited (pIC50) | Reference |
| This compound | PI4KA | 8.0 | PI4KB (5.9), PI3KA (5.8), PI3KB (5.9), PI3KG (5.9), PI3KD (6.4) | [5] |
| GSK-A1 | PI4KA | 8.5-9.8 | PI4KB (7.2-7.7) | [6][7] |
Key Observation: GSK-A1 demonstrates higher potency for PI4KA compared to this compound. Both compounds exhibit some off-target activity against related lipid kinases.
Experimental Protocols for On-Target Validation
To confirm that the observed cellular effects of this compound are due to the inhibition of PI4KA, a series of experiments can be performed.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of PI4KA and the inhibitory potential of the compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Protocol:
-
Reagents: Recombinant human PI4KA, PI4KA substrate (e.g., phosphatidylinositol), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
Prepare a serial dilution of this compound and the alternative inhibitor (GSK-A1).
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[8][9]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against PI4KA.
-
-
Data Analysis: Quantify the band intensities of PI4KA at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of PI4KA is expected to reduce the levels of its product, PI4P, and subsequently PI(4,5)P2. This can impact downstream signaling pathways, such as the PI3K/AKT pathway.[1][6] A more specific downstream effector of PI4P at the plasma membrane is the recruitment of various proteins containing Pleckstrin Homology (PH) domains. For instance, the localization of certain proteins involved in endocytosis and exocytosis is dependent on PI(4,5)P2.[1]
Principle: Western blotting can be used to detect changes in the phosphorylation status or localization of proteins downstream of PI4KA. A suitable marker for on-target PI4KA inhibition would be a protein whose membrane association is dependent on PI4P or PI(4,5)P2. For this guide, we will focus on monitoring the phosphorylation of AKT (a downstream effector of the PI3K pathway which is influenced by PI(4,5)P2 levels).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound, GSK-A1, and a vehicle control for an appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control. A decrease in phospho-AKT levels upon treatment with this compound would be consistent with on-target inhibition of PI4KA.
Visualizing On-Target Effects
Signaling Pathway of PI4KA
Caption: PI4KA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow to confirm the on-target effects of this compound.
Logical Relationship for Comparison
Caption: Logical framework for comparing this compound and GSK-A1.
References
- 1. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GFP-fused protein probes for detecting phosphatidylinositol-4-phosphate in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-F1 and RNAi for PI4KA Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate method for knocking down a target protein is a critical decision that influences experimental outcomes and their interpretation. This guide provides a comprehensive comparative analysis of two widely used techniques for reducing the function of Phosphatidylinositol 4-Kinase Alpha (PI4KA): the small molecule inhibitor GSK-F1 and RNA interference (RNAi).
This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of both this compound and RNAi. Furthermore, it presents detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
At a Glance: this compound vs. RNAi for PI4KA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA) |
| Mechanism of Action | Directly binds to and inhibits the catalytic activity of the PI4KA enzyme. | Post-transcriptionally silences the PI4KA gene by degrading its mRNA, thus preventing protein translation. |
| Target | PI4KA protein | PI4KA mRNA |
| Mode of Action | Inhibition of enzymatic function | Reduction of protein expression |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, typically requires 24-72 hours for significant protein depletion. |
| Duration of Effect | Transient and reversible upon washout of the compound. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days. |
| Delivery | Added directly to cell culture media or administered in vivo. | Requires transfection or transduction methods to introduce siRNA/shRNA into cells. |
| Specificity | Can have off-target effects on other kinases or proteins. | Can have off-target effects by silencing unintended genes with sequence similarity. |
| Toxicity | Potential for dose-dependent cellular toxicity and in vivo adverse effects.[1][2] | Can induce an immune response and off-target-related cellular stress. |
Quantitative Performance Data
Table 1: this compound Potency and Off-Target Profile
| Parameter | Value | Reference |
| pIC50 for PI4KA | 8.0 | [1] |
| pIC50 for PI4KB | 5.9 | [1] |
| pIC50 for PI3KA | 5.8 | [1] |
| pIC50 for PI3KB | 5.9 | [1] |
| pIC50 for PI3KG | 5.9 | [1] |
| pIC50 for PI3KD | 6.4 | [1] |
| In vivo Toxicity | Morbidity, mortality, and gastrointestinal abnormalities observed in mice at 40 mg/kg/day.[1][2] | [1][2] |
Table 2: RNAi (siRNA) Knockdown Efficiency for PI4KA
| siRNA Sequence/Pool | Cell Line | Knockdown Efficiency (%) | Reference |
| PI4KA-1 | Luc-1b | >80% (mRNA) | [3] |
| PI4KA-2 | Luc-1b | >80% (mRNA) | [3] |
| PIK3CA-siRNA | BGC-823 | ~70% (mRNA) | |
| General observation | Various | Can reach >90% | [4] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language.
PI4KA Signaling Pathway
Caption: The PI4KA signaling pathway, illustrating the synthesis of key phosphoinositides.
Mechanisms of Action: this compound vs. RNAi
Caption: Mechanisms of action for this compound (inhibition) and RNAi (gene silencing).
Experimental Workflow for PI4KA Knockdown and Analysis
Caption: A typical experimental workflow for PI4KA knockdown and subsequent analysis.
Detailed Experimental Protocols
Protocol 1: PI4KA Inhibition using this compound in Cell Culture
Materials:
-
This compound (MedChemExpress or other reputable supplier)[1]
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment:
-
The day after seeding, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 nM - 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream assay.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of PI4KA activity, downstream signaling events, or phenotypic changes. For example, protein lysates can be prepared for Western blotting to assess the phosphorylation status of downstream targets.
Protocol 2: PI4KA Knockdown using siRNA Transfection
Materials:
-
PI4KA-specific siRNA and a non-targeting control siRNA (e.g., from Thermo Fisher Scientific, Qiagen)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[5]
-
Opti-MEM™ I Reduced Serum Medium[6]
-
Appropriate cell line and complete culture medium
-
Multi-well plates
Procedure:
-
siRNA Preparation: Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20 µM. Aliquot and store at -20°C.
-
Cell Seeding: The day before transfection, seed cells in multi-well plates in complete growth medium without antibiotics, such that they will be 30-50% confluent at the time of transfection.[7]
-
Transfection Complex Formation (per well of a 24-well plate):
-
Tube A: Dilute 1 µL of 20 µM siRNA (final concentration 20 nM) in 50 µL of Opti-MEM™ I Medium.
-
Tube B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.
-
-
Transfection: Add the 100 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
Validation of Knockdown: Harvest the cells to assess PI4KA knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels. Phenotypic assays can be performed concurrently.
Conclusion
Both this compound and RNAi are powerful tools for investigating the function of PI4KA. The choice between these two methods will depend on the specific experimental goals, the required speed and duration of the effect, and the cellular context.
This compound offers a rapid and reversible means of inhibiting PI4KA's enzymatic activity, making it ideal for studying the acute effects of kinase inhibition. However, its potential for off-target effects necessitates careful validation.
RNAi, particularly with siRNA, provides a highly specific method for reducing the total cellular pool of PI4KA protein. While the onset of the effect is slower, it can achieve a more profound and sustained reduction in protein levels. Careful experimental design, including the use of appropriate controls, is crucial to mitigate potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. yeasenbio.com [yeasenbio.com]
Validating the Antiviral Efficacy of GSK-F1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of GSK-F1, a potent inhibitor of Phosphatidylinositol 4-kinase alpha (PI4KA), against alternative treatments for Hepatitis C Virus (HCV). The information presented is supported by experimental data to aid in the evaluation of this compound as a potential antiviral agent.
Executive Summary
This compound is an orally active small molecule that targets a host cellular protein, PI4KA, which is essential for the replication of the Hepatitis C Virus. By inhibiting this host factor, this compound disrupts the formation of the viral replication complex. This mechanism of action presents a potentially higher barrier to the development of viral resistance compared to direct-acting antivirals (DAAs) that target viral proteins. This guide compares the in vitro efficacy of this compound with approved DAAs targeting the HCV NS5B polymerase (Sofosbuvir), NS5A protein (Ledipasvir and Daclatasvir).
Data Presentation: In Vitro Antiviral Efficacy
The following tables summarize the quantitative data on the antiviral activity of this compound and its comparators against HCV. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.
| Compound | Target | HCV Genotype | EC50 (nM) | Cell Line | Assay Type | Citation |
| This compound | PI4KA (Host Factor) | 1a | ~10 | Huh-7 | Replicon | [1] |
| 1b | ~10 | Huh-7 | Replicon | [1] | ||
| Sofosbuvir | NS5B Polymerase (Viral) | 1b | 3.3 - 2.7 (µM) for IC50 | Recombinant NS5B | Biochemical | [2] |
| Ledipasvir | NS5A (Viral) | 1a | 0.031 | Huh-7 | Replicon | [2] |
| 1b | 0.004 | Huh-7 | Replicon | [2] | ||
| Daclatasvir | NS5A (Viral) | 1a | 0.008 | Not Specified | Replicon | |
| 1b | 0.002 | Not Specified | Replicon |
Note: The EC50 value for this compound is estimated from the strong correlation (r² > 0.75) between its PI4KA inhibitory potency (pIC50 = 8.0) and its anti-HCV replication activity as presented in Figure 2A of the cited publication.[1]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of the compounds is typically determined using an HCV replicon assay. This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) that can autonomously replicate.
General Protocol:
-
Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.
-
Compound Addition: The test compounds (this compound and comparators) are serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and for the compounds to exert their effects.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the light output is proportional to the amount of replicon RNA. Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay
To determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity, a cytotoxicity assay is performed in parallel.
General Protocol:
-
Cell Seeding: Parental Huh-7 cells (without the HCV replicon) are seeded in 96-well plates.
-
Compound Addition: The same concentrations of the test compounds are added to the cells.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. A high CC50 value relative to the EC50 value (a high selectivity index, SI = CC50/EC50) indicates that the compound is a specific antiviral agent with low toxicity at its effective concentrations.
Mandatory Visualization
Signaling Pathway of PI4KA in HCV Replication
The following diagram illustrates the role of the host factor PI4KA in the Hepatitis C Virus replication cycle and the mechanism of action of this compound.
Caption: PI4KA's role in HCV replication and this compound's inhibitory action.
Experimental Workflow for Antiviral Efficacy Testing
The diagram below outlines the key steps in determining the in vitro antiviral efficacy of a compound like this compound.
Caption: Workflow for determining EC50 and CC50 of antiviral compounds.
References
- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to GSK-F1 and Other HCV Replication Inhibitors
This guide provides a detailed comparison of GSK-F1 (also known as GSK2336805), a potent NS5A inhibitor, with other direct-acting antivirals (DAAs) used in the treatment of Hepatitis C Virus (HCV) infection. The comparison focuses on their mechanisms of action, in vitro efficacy across various HCV genotypes, and the experimental protocols used to determine their activity.
Mechanism of Action
HCV replication is a complex process involving several viral nonstructural (NS) proteins that are prime targets for antiviral therapy. This compound and other inhibitors target distinct steps in the viral life cycle.
-
This compound (NS5A Inhibitor): this compound is an inhibitor of the HCV NS5A protein.[1] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[2][3] By binding to NS5A, this compound disrupts the formation of the viral replication complex, thereby halting viral replication.[2]
-
NS3/4A Protease Inhibitors (e.g., Glecaprevir, Grazoprevir): These agents block the activity of the NS3/4A serine protease.[4][5] This viral enzyme is crucial for cleaving the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[4][6] Inhibition of the NS3/4A protease prevents the formation of the viral replication complex.[4]
-
NS5B Polymerase Inhibitors (e.g., Sofosbuvir): Sofosbuvir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, targets the NS5B RNA-dependent RNA polymerase.[7][8] The active metabolite is incorporated into the growing viral RNA chain, causing premature chain termination and thus inhibiting viral replication.[7]
In Vitro Efficacy of HCV Replication Inhibitors
The following table summarizes the 50% effective concentration (EC50) values for this compound and other selected HCV inhibitors against various HCV genotypes, as determined by in vitro subgenomic replicon assays. Lower EC50 values indicate greater potency.
| Inhibitor Class | Inhibitor | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Genotype 2a EC50 (nM) | Genotype 2b EC50 (nM) | Genotype 3a EC50 (nM) | Genotype 4a EC50 (nM) | Genotype 5a EC50 (nM) | Genotype 6a EC50 (nM) |
| NS5A Inhibitor | This compound (GSK2336805) | 0.0585[1] | 0.0074[1] | 0.0538[1] | - | - | - | - | - |
| NS3/4A Protease Inhibitor | Glecaprevir | 0.21 - 0.38 | 0.40 - 0.48 | 0.84 | 2.2 | 1.9 | 0.27 | 4.6 | 0.21 |
| NS3/4A Protease Inhibitor | Grazoprevir | 0.4 | 0.1 | 13 | 17 | 84 | 0.2 | 1.1 | 0.5 |
| NS5B Polymerase Inhibitor | Sofosbuvir | 40 - 92 | 91 - 102 | 32 - 53 | 15 | 50 | 30 - 130 | 15 - 41 | 14 - 120 |
Note: EC50 values can vary depending on the specific replicon system and cell line used.
In addition to its potency, the selectivity of an antiviral compound is a critical parameter. The 50% cytotoxic concentration (CC50) for GSK2336805 in genotype 1a and 1b replicon cells was determined to be 43 µM and 47 µM, respectively.[1] This results in a high selectivity index (CC50/EC50) of over 10,000, indicating a wide therapeutic window.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HCV replication cycle with the points of inhibition for the different classes of antivirals, and a typical experimental workflow for determining antiviral efficacy.
Caption: HCV replication cycle and points of therapeutic intervention.
Caption: Experimental workflow for HCV subgenomic replicon assay.
Experimental Protocols
HCV Subgenomic Replicon Assay for EC50 Determination
This protocol describes the methodology for determining the in vitro antiviral activity of a compound using an HCV subgenomic replicon cell line that expresses a reporter gene (e.g., luciferase) for quantifiable measurement of viral replication.
1. Cell Culture and Seeding:
-
Culture Huh-7 human hepatoma cells harboring an HCV subgenomic replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 (for replicon maintenance).
-
On the day of the assay, trypsinize the cells, perform a cell count, and adjust the cell density in culture medium without G418.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Prepare appropriate dilutions for a negative control (DMSO vehicle) and a positive control (a known HCV inhibitor).
-
Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay (Antiviral Activity):
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luciferase reaction.
-
Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.
5. Cytotoxicity Assay (CC50 Determination):
-
In parallel plates set up identically to the antiviral assay plates, perform a cytotoxicity assay (e.g., using a reagent that measures cell viability) to determine the 50% cytotoxic concentration (CC50) of the test compound.
6. Data Analysis:
-
Calculate the percentage of replication inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression model to fit a dose-response curve and determine the EC50 value.
-
Similarly, calculate the CC50 value from the cytotoxicity data.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of GSK-F1 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular specificity of GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), against other relevant kinase inhibitors. The information presented herein is supported by experimental data from cellular assays to assist researchers in selecting the most appropriate tool for their studies of the PI4K signaling pathway.
This compound: A Focus on PI4KA Inhibition
This compound is a small molecule inhibitor primarily targeting PI4KA, a key enzyme in the phosphoinositide signaling pathway. Its specificity is crucial for dissecting the distinct cellular functions of PI4KA from other closely related lipid kinases. The active enantiomer, (S)-GSK-F1, demonstrates even greater potency for PI4KA.
Comparative Specificity of Kinase Inhibitors
The following table summarizes the inhibitory activity of this compound and other commonly used PI4K/PI3K inhibitors against a panel of related kinases. The data is presented as pIC50 values, where a higher value indicates greater potency.
| Compound | PI4KA | PI4KB | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 8.0 | 5.9 | 5.8 | 5.9 | 5.9 | 6.4 |
| (S)-GSK-F1 | 8.3 | 6.0 | 5.6 | 5.1 | 5.6 | 5.6 |
| GSK-A1 | ~8.5-9.8 | >50 nM (IC50) | >50 nM (IC50) | >50 nM (IC50) | 15.8 nM (IC50) | >50 nM (IC50) |
| PIK-93 | - | 19 nM (IC50) | 39 nM (IC50) | 590 nM (IC50) | 16 nM (IC50) | 120 nM (IC50) |
| Wortmannin | Broad | Broad | 3 nM (IC50) | Broad | Broad | Broad |
Data compiled from multiple sources.[1][2][3][4] Note that some data is presented as IC50, which is the concentration of an inhibitor where the response is reduced by half.
Cellular Assay Performance: A Head-to-Head Comparison
A key aspect of evaluating an inhibitor's utility is its performance in a cellular context. The following table presents comparative data on the ability of this compound and other PI4KA inhibitors to block the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in HEK293 cells, a direct downstream indicator of PI4KA activity.
| Compound | Cellular IC50 for PtdIns(4,5)P2 Resynthesis |
| This compound (F1) | ~30 nM |
| GSK-A1 (A1) | ~3 nM |
| Compound H1 | ~30 µM |
| Compound J1 | Potent |
| Compound M1 | Potent |
This data highlights the potent cellular activity of this compound in inhibiting the PI4KA pathway, with GSK-A1 showing even higher potency in this specific assay.
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of an inhibitor to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the PI4KA-NanoLuc® fusion protein.
-
Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
Cells are then harvested, washed, and resuspended in a suitable assay buffer (e.g., Opti-MEM).
-
-
Assay Setup:
-
Cells are plated in a 96- or 384-well white assay plate.
-
A broad-spectrum kinase tracer, such as K-10, is added to the cells at a predetermined optimal concentration.
-
The test inhibitor (e.g., this compound) is serially diluted and added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
-
Signal Detection:
-
The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to all wells.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
The BRET signal is measured using a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is normalized to the vehicle control, and IC50 values are determined by fitting the dose-response curves to a suitable model.
-
Cellular Phospho-Substrate Assay (PtdIns(4,5)P2 Resynthesis)
This assay measures the functional consequence of PI4KA inhibition by quantifying the levels of its downstream product.
Principle: PI4KA phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), which is subsequently converted to PtdIns(4,5)P2. Inhibition of PI4KA leads to a decrease in the cellular pool of PtdIns(4,5)P2.
Detailed Protocol:
-
Cell Culture and Labeling:
-
HEK293-AT1 cells are cultured to near confluency.
-
Cells are labeled with [³²P]orthophosphate for 3 hours to allow for incorporation into the cellular ATP pool and subsequently into phosphoinositides.
-
-
Inhibitor Treatment and Stimulation:
-
Cells are pre-treated with varying concentrations of the PI4KA inhibitor (e.g., this compound) for 10 minutes.
-
Cells are then stimulated with an agonist that activates phospholipase C (e.g., Angiotensin II) for 10 minutes to induce the breakdown and subsequent resynthesis of PtdIns(4,5)P2.
-
-
Lipid Extraction and Analysis:
-
The reaction is stopped, and lipids are extracted from the cells.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled PtdIns(4,5)P2 is quantified using a phosphorimager.
-
-
Data Analysis:
-
The PtdIns(4,5)P2 levels are normalized to control conditions.
-
IC50 values are calculated from the dose-response curves, representing the concentration of inhibitor required to inhibit 50% of PtdIns(4,5)P2 resynthesis.
-
Visualizing the Pathway and Workflow
To further clarify the context of this compound's action and the methods for its assessment, the following diagrams are provided.
Caption: The PI4K signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing kinase inhibitor specificity in cellular assays.
References
Independent Verification of GSK-F1 Inhibitory Activity: A Comparative Guide
This guide provides an objective comparison of the inhibitory activity of GSK-F1 against Phosphatidylinositol 4-kinase type III alpha (PI4KA) and other known inhibitors of the same target. The information is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Introduction to this compound and its Target: PI4KA
This compound is a potent and orally active inhibitor of Phosphatidylinositol 4-kinase type III alpha (PI4KA). PI4KA is a key enzyme in the phosphoinositide signaling pathway, responsible for catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is a critical host factor for the replication of several viruses, most notably the Hepatitis C Virus (HCV), making PI4KA an attractive target for antiviral drug development. This compound has demonstrated significant inhibitory activity against PI4KA and is utilized in HCV infection research.
Comparative Analysis of PI4KA Inhibitors
While direct head-to-head comparative studies under identical experimental conditions are not extensively available in the public domain, this section summarizes the reported inhibitory activities of this compound and other notable PI4KA inhibitors. The data presented below is collated from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.
Table 1: Comparison of PI4KA Inhibitors
| Compound | Target(s) | pIC50 (PI4KA) | Other Notable IC50/pIC50 Values | Key Features |
| This compound | PI4KA, PI4KB, PI3Ks | 8.0 | pIC50: PI4KB (5.9), PI3KA (5.8), PI3KB (5.9), PI3KG (5.9), PI3KD (6.4) | Orally active, used in HCV research. |
| GSK-A1 | PI4KA | 8.5 - 9.8 | - | High potency and selectivity for PI4KA. |
| AZ7 | PI4KA | 8.2 | >100-fold selectivity over PI4Kβ, PI3Kα and PIP5Kγ | Potent and selective PI4KA inhibitor. |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | - | IC50: PI4KIIIβ (19 nM), PI3Kγ (16 nM), PI3Kα (39 nM) | Less selective, also inhibits PI3K isoforms. |
| Wortmannin | PI3K, PI4K | - | Broad spectrum PI3K and PI4K inhibitor. | Non-selective, often used as a general PI kinase inhibitor. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols for Verification of Inhibitory Activity
To independently verify the inhibitory activity of this compound or other compounds against PI4KA, the following experimental protocols are recommended:
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the PI4KA enzyme, the lipid substrate (phosphatidylinositol), and the test inhibitor (e.g., this compound) at various concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent and incubate to stop the reaction and consume unused ATP.
-
Signal Generation: Add the Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely correlated with the inhibitor's potency.
-
Data Analysis: Calculate the pIC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: HCV Replicon System
This assay measures the effect of the inhibitor on HCV replication in a cellular context.
Principle: A human hepatoma cell line (e.g., Huh-7.5) is engineered to contain a subgenomic HCV replicon that expresses a reporter gene, such as luciferase. The level of reporter gene expression directly correlates with the rate of HCV RNA replication.
Methodology:
-
Cell Culture: Culture the HCV replicon-containing cells in a suitable medium.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a commercially available kit.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed inhibition of replication is not due to cell death.
-
Data Analysis: Normalize the reporter signal to the cytotoxicity data and calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: PI4KA signaling pathway and its role in HCV replication.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for GSK-F1
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. All handling of GSK-F1 should be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of aerosols or dust. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert, non-combustible material and collected into a designated hazardous waste container.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous waste through a licensed disposal service. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation and Collection : All waste containing this compound must be collected separately. This includes unused or expired product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials. These items should be placed in a dedicated, clearly labeled hazardous waste container.
-
Containerization : The hazardous waste container must be made of a material compatible with the chemical and its solvent (e.g., DMSO). The container must be in good condition, with a secure, leak-proof lid, and should be kept closed when not in use.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potent Compound," "Toxic"). The accumulation start date should also be clearly marked.
-
Storage : The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be secure and away from incompatible chemicals.
-
Professional Disposal : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][2]
Key Safety and Handling Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | General Laboratory Best Practices |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | General Laboratory Best Practices |
| Spill Management | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | General Laboratory Best Practices |
| Disposal Method | Treat as hazardous waste. Do not dispose of in sinks or regular trash. | [2][3] |
| Waste Container | Compatible, sealed, and clearly labeled with contents and hazards. | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Potent Pharmaceutical Compounds (Exemplified by "GSK-F1")
Disclaimer: The substance "GSK-F1" is not a publicly recognized chemical entity, and therefore, no specific safety data sheet (SDS) is available. The following guidelines are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) in a research and development setting.[1][2] Always refer to the specific SDS for any chemical you handle. A thorough risk assessment must be conducted before commencing any work with a new chemical entity.[3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of potent compounds.
Risk Assessment and Containment
Before handling any new potent compound, a comprehensive risk assessment is mandatory to determine the necessary containment and handling procedures.[3][4] This process involves evaluating the toxicological properties of the substance to identify potential hazards such as toxicity, reactivity, and flammability.[4] The primary goal is to minimize exposure to the operator and prevent cross-contamination.[5][6]
The risk assessment workflow can be visualized as follows:
Personal Protective Equipment (PPE)
The selection of PPE is critical and depends on the determined risk level. For potent compounds, robust protection is necessary to prevent exposure through inhalation, skin contact, or ingestion.[7][8][9]
Summary of Recommended PPE
| Protection Type | Standard Recommendation | Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or a properly fitted respirator with appropriate cartridges. | To prevent inhalation of airborne particles of the potent compound.[10] |
| Eye/Face | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles. |
| Body | Disposable, full-body protective suit (e.g., Tyvek®).[1][10] | To prevent skin contact and contamination of personal clothing. |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against chemical permeation; the outer glove is removed upon leaving the immediate work area.[8] |
| Feet | Disposable shoe covers. | To prevent the tracking of contaminants out of the laboratory.[8] |
Operational Procedures: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Disposal Plan
All waste generated from handling potent compounds must be treated as hazardous waste.[11] Proper segregation and disposal are essential to protect personnel and the environment.[12]
Waste Disposal Protocol
-
Segregation at the Source : All disposable PPE (gloves, suit, shoe covers), consumables (pipette tips, vials), and contaminated materials should be collected in designated, clearly labeled hazardous waste containers at the point of use.[11]
-
Containerization : Use leak-proof, puncture-resistant containers for solid waste.[12] Liquid waste should be collected in compatible, sealed containers.
-
Decontamination : All non-disposable equipment must be decontaminated following a validated procedure.[13] This may involve cleaning with a deactivating solution.
-
Transport and Final Disposal : Waste containers must be securely closed and transported by trained personnel for incineration or other approved disposal methods in accordance with regulatory requirements.[14][15]
Emergency Procedures
In case of a spill or personnel exposure, immediate action is required.
-
Spill Response :
-
Evacuate the immediate area and alert others.
-
Ensure appropriate PPE is worn before re-entering.
-
Contain the spill using a chemical spill kit.
-
Clean and decontaminate the area as per the established SOP.[13]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move the individual to fresh air immediately.
-
Seek immediate medical attention in all cases of exposure. Report the incident to the appropriate safety officer.
-
References
- 1. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 2. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 3. jdpharmasolutions.com [jdpharmasolutions.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. pharm-int.com [pharm-int.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Pharmaceutical PPE [respirex.com]
- 8. safetyware.com [safetyware.com]
- 9. 3mindia.in [3mindia.in]
- 10. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 11. gmpsop.com [gmpsop.com]
- 12. danielshealth.com [danielshealth.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 15. Decontamination of laboratory areas [virology-online.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
